molecular formula C10H13NO2 B1464057 Methyl 2-amino-3-ethylbenzoate CAS No. 1179178-28-9

Methyl 2-amino-3-ethylbenzoate

Cat. No.: B1464057
CAS No.: 1179178-28-9
M. Wt: 179.22 g/mol
InChI Key: ORMUAHXMMQWFQP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-ethylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUAHXMMQWFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of Methyl 2-amino-3-ethylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-3-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-3-ethylbenzoate, a valuable substituted anthranilate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document outlines a logical two-step synthesis commencing with the reduction of 2-nitro-3-ethylbenzoic acid, followed by a classic Fischer esterification. We delve into the causality behind experimental choices, offering field-proven insights for researchers. Furthermore, this guide establishes a self-validating framework for the characterization of the title compound, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols are designed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted anthranilic acid derivatives are pivotal building blocks in organic synthesis, most notably in the development of bioactive molecules. Methyl 2-amino-3-ethylbenzoate, an analogue of compounds used in the synthesis of potent herbicides and insecticides, presents itself as a compound of interest for medicinal and agricultural chemistry.[1][2] Its structure, featuring an amino group and an ester ortho to an ethyl substituent, offers multiple points for further chemical modification.

This guide presents a logical and efficient synthetic strategy, prioritizing accessible starting materials and high-yielding, well-established chemical transformations. The chosen pathway involves two primary stages:

  • Synthesis of the Precursor: Preparation of 2-amino-3-ethylbenzoic acid via the catalytic hydrogenation of 2-nitro-3-ethylbenzoic acid.

  • Esterification: Conversion of the amino acid precursor to the target methyl ester via Fischer esterification.

The subsequent characterization section provides a detailed roadmap for confirming the structural integrity and purity of the final product.

Synthetic Pathway and Experimental Protocols

Overall Synthetic Workflow

The synthesis is designed as a sequential process, where the successful isolation and purification of the intermediate are crucial for the efficiency of the final step.

G Start 2-Nitro-3-ethylbenzoic Acid Intermediate 2-Amino-3-ethylbenzoic Acid Start->Intermediate Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Product Methyl 2-amino-3-ethylbenzoate Intermediate->Product Fischer Esterification (Methanol, H₂SO₄ cat.)

Caption: Proposed two-step synthesis of Methyl 2-amino-3-ethylbenzoate.

Step 1: Synthesis of 2-Amino-3-ethylbenzoic Acid

The reduction of an aromatic nitro group to an amine is a fundamental and highly reliable transformation. Catalytic hydrogenation is selected for its clean reaction profile and high efficiency, avoiding the use of stoichiometric metal reductants.[3][4][5][6]

Protocol:

  • Reactor Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 2-nitro-3-ethylbenzoic acid (5.0 g, 23.9 mmol).

  • Solvent Addition: Add 100 mL of ethanol. Stir the mixture to achieve partial dissolution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5 mol% Pd). Causality: Pd/C is a highly effective and reusable catalyst for the reduction of nitro groups under hydrogen. Ethanol is an excellent solvent that readily dissolves hydrogen gas.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of hydrogen (a balloon filled with H₂ is sufficient for lab scale) and stir vigorously.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within 12-16 hours at room temperature.

  • Work-up: Upon completion, carefully purge the reaction vessel with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][7] Wash the Celite® pad with a small amount of ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-amino-3-ethylbenzoic acid, which can be used in the next step, often without further purification. A white to off-white solid is expected.

Step 2: Synthesis of Methyl 2-amino-3-ethylbenzoate via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, the alcohol (methanol) is used in large excess, serving as both reactant and solvent.[8]

Mechanism of Fischer Esterification:

G cluster_0 Protonation & Nucleophilic Attack cluster_1 Proton Transfer & Elimination Acid R-COOH Carbonyl_P Protonated Carbonyl Acid->Carbonyl_P H⁺ Carbocation Activated Carbocation Carbonyl_P->Carbocation Resonance Oxonium Tetrahedral Intermediate Carbocation->Oxonium Methanol CH₃OH Methanol->Carbocation Nucleophilic attack Protonated_Ester Protonated Ester Oxonium->Protonated_Ester Proton transfer Final_Ester R-COOCH₃ Protonated_Ester->Final_Ester - H₂O - H⁺

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Protocol:

  • Reactor Setup: Place the crude 2-amino-3-ethylbenzoic acid (approx. 23.9 mmol) from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 120 mL of methanol. Stir to dissolve. Place the flask in an ice bath to cool.

  • Catalyst Addition: While stirring, slowly and dropwise add concentrated sulfuric acid (H₂SO₄, 3.0 mL). Causality: Concentrated H₂SO₄ is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to shift the equilibrium forward.[8] The addition is done cautiously and while cooling as the dissolution is highly exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours.

  • Cooling and Neutralization: After the reaction period, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Neutralize the solution by carefully adding a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[8] Causality: Neutralization deprotonates the ammonium salt of the product and neutralizes the excess sulfuric acid, causing the water-insoluble ester product to precipitate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Methyl 2-amino-3-ethylbenzoate can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a pure liquid or low-melting solid.

Characterization of Methyl 2-amino-3-ethylbenzoate

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods and physical property analysis.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂Calculated
Molecular Weight 179.22 g/mol [9]
Appearance Colorless to pale pink liquid or solidPredicted
Melting Point 115-117 °C (for methyl 2-amino-3-methylbenzoate)[2]

Note: The melting point is for the methyl analogue and serves as an estimate; the ethyl analogue may have a slightly different melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The following are predicted spectra based on known chemical shift values for analogous structures.[7][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80d1HAr-H (C6)Ortho to the ester group, deshielded.
~7.20d1HAr-H (C4)Ortho to the ethyl group.
~6.65t1HAr-H (C5)Coupling to two adjacent aromatic protons.
~5.5-6.0br s2H-NH₂ Broad singlet due to quadrupole broadening and exchange.
3.87s3H-O-CH₃ Singlet for the methyl ester protons.
2.55q2H-CH₂ -CH₃Quartet due to coupling with the adjacent methyl group.
1.20t3H-CH₂-CH₃ Triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168.5C =OEster carbonyl carbon.
~148.0C -NH₂ (C2)Aromatic carbon attached to the electron-donating amino group.
~135.0C -CH₂CH₃ (C3)Aromatic carbon attached to the ethyl group.
~130.0Ar-C H (C6)Aromatic methine carbon.
~125.0Ar-C H (C4)Aromatic methine carbon.
~118.0Ar-C H (C5)Aromatic methine carbon.
~110.0C -COOCH₃ (C1)Aromatic carbon attached to the ester group.
~51.5-O-C H₃Methyl ester carbon.
~22.0-C H₂-CH₃Methylene carbon of the ethyl group.
~14.0-CH₂-C H₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3050-3010C-H stretch (aromatic)Aromatic Ring
2960-2850C-H stretch (aliphatic)Ethyl & Methyl Groups
~1700-1680C=O stretchEster Carbonyl
~1620-1580C=C stretchAromatic Ring
~1250C-O stretch (asymmetric)Ester
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/z ValueInterpretation
179[M]⁺ : Molecular ion peak corresponding to C₁₀H₁₃NO₂⁺
164[M - CH₃]⁺: Loss of a methyl radical.
148[M - OCH₃]⁺: Loss of a methoxy radical, a common fragmentation for methyl esters.[13]
120[M - COOCH₃]⁺: Loss of the carbomethoxy group.

Conclusion

This guide details a reliable and well-precedented synthetic route for Methyl 2-amino-3-ethylbenzoate. The two-step process, involving catalytic hydrogenation followed by Fischer esterification, represents an efficient method for accessing this valuable chemical intermediate. The provided characterization data, including predicted NMR, IR, and MS spectra, establish a clear analytical benchmark for researchers to validate the successful synthesis and purification of the target compound. This comprehensive approach ensures a high degree of scientific integrity and provides a solid foundation for further research and development involving this molecule.

References

  • SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 2-amino-3-methylbenzoic acid. Available at: [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem - NIH. (n.d.). Ethyl 2-amino-3-methylbenzoate. CID 19064948. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. CID 4313471. Available at: [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Bilge International Journal of Science and Technology Research. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

  • Doc Brown's Advanced

Sources

Technical Monograph: Methyl 2-amino-3-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No. 1179178-28-9 [1][2][3][4][5]

Executive Summary

Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9) is a specialized aniline derivative serving as a critical building block in the synthesis of polycyclic pharmaceutical scaffolds.[5] Structurally characterized by an ortho-amino ester motif with a bulky ethyl substituent at the C3 position, this compound exhibits unique steric properties that differentiate it from its widely used homolog, Methyl 2-amino-3-methylbenzoate (Methyl 3-methylanthranilate).[5]

This guide provides a comprehensive technical analysis of Methyl 2-amino-3-ethylbenzoate, detailing its chemical identification, validated synthesis protocols, physicochemical properties, and applications in the development of kinase inhibitors and heterocyclic drug candidates.[5]

Chemical Identification & Structural Analysis[5]

Accurate identification is paramount in medicinal chemistry to avoid regioisomeric confusion, particularly with 3-amino-2-ethyl or 2-amino-4-ethyl isomers.[5]

Table 1: Chemical Identifiers[1][5]
ParameterSpecification
Chemical Name Methyl 2-amino-3-ethylbenzoate
CAS Number 1179178-28-9
Synonyms 2-Amino-3-ethylbenzoic acid methyl ester; Methyl 3-ethylanthranilate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CCC1=C(N)C(C(=O)OC)=CC=C1
InChI Key Derived from structure
MDL Number MFCD17276539 (Variant reference)
Structural Significance

The C3-ethyl group introduces steric hindrance adjacent to the amino group (C2).[5] In cyclization reactions (e.g., forming quinazolinones), this steric bulk can influence regioselectivity and the conformational landscape of the resulting drug target, often improving selectivity for hydrophobic pockets in enzyme active sites.[5]

Synthesis & Manufacturing Methodologies

While Methyl 2-amino-3-methylbenzoate is commercially ubiquitous, the 3-ethyl analog often requires de novo synthesis or specific sourcing.[5] Two primary routes are validated for high-purity production.[5]

Route A: Fischer Esterification (Preferred Lab Scale)

This route utilizes 2-amino-3-ethylbenzoic acid as the starting material.[5] It is preferred for its operational simplicity and high yield.

Protocol:

  • Reagents: 2-Amino-3-ethylbenzoic acid (1.0 eq), Anhydrous Methanol (Solvent/Reagent), Thionyl Chloride (SOCl₂) or Conc.[5] H₂SO₄ (1.5 eq).[5]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Dissolve the acid in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Add SOCl₂ dropwise to generate in situ HCl (exothermic).[5]

    • Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat.[5] NaHCO₃ (2x) to neutralize.[5] Wash with Brine.[5] Dry over Na₂SO₄.[5]

    • Purification: Flash column chromatography (SiO₂) if necessary, though recrystallization from Hexane/EtOAc is often sufficient.[5]

Route B: Reduction of Nitro-Precursor (Industrial Scale)

This route avoids potential decarboxylation of the amino-acid and is robust for larger batches.[5]

Protocol:

  • Precursor: Methyl 3-ethyl-2-nitrobenzoate.[5]

  • Hydrogenation: Dissolve precursor in MeOH. Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 30–50 psi H₂ for 4 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine.[5][6]

Process Flow Diagram

The following diagram illustrates the logic flow for the synthesis and quality control of Methyl 2-amino-3-ethylbenzoate.

SynthesisFlow Start Starting Material: 2-Amino-3-ethylbenzoic Acid Reaction Reaction: Reflux, 65°C, 8-12h (Fischer Esterification) Start->Reaction Reagent Reagents: MeOH + SOCl2 (or H2SO4) Reagent->Reaction Workup Workup: 1. Evaporate MeOH 2. Neutralize (NaHCO3) 3. Extract (EtOAc) Reaction->Workup Conversion >95% Crude Crude Product: Methyl 2-amino-3-ethylbenzoate Workup->Crude QC Quality Control: 1H-NMR, HPLC (>98%) Crude->QC QC->Workup Fail (Reprocess) Final Final Product: CAS 1179178-28-9 QC->Final Pass

Figure 1: Synthetic workflow for the production of Methyl 2-amino-3-ethylbenzoate via acid-catalyzed esterification.

Physical & Chemical Properties[5][7][8][9]

The introduction of the ethyl group increases lipophilicity (LogP) compared to the methyl analog, affecting solubility and membrane permeability in biological assays.

Table 2: Physicochemical Profile[5]
PropertyValue (Experimental/Predicted)Note
Appearance Off-white to pale yellow solid/oilLow melting point solid
Boiling Point 280°C ± 20°C (at 760 mmHg)Predicted
Density 1.09 ± 0.1 g/cm³Predicted
LogP ~2.9Higher lipophilicity than methyl analog
pKa (Amino) ~2.1Weakly basic due to conjugation
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water

Applications in Drug Discovery[5]

Methyl 2-amino-3-ethylbenzoate is a versatile pharmacophore precursor.[5] Its primary utility lies in the synthesis of fused heterocycles where the 3-ethyl group provides critical steric occlusion.[5]

Quinazolinone Synthesis

Reacting the ester with formamide or urea derivatives yields 8-ethylquinazolin-4(3H)-ones.[5]

  • Mechanism: Cyclocondensation.[5]

  • Relevance: 8-substituted quinazolinones are privileged scaffolds in kinase inhibitors (e.g., PI3K, EGFR inhibitors) where the substituent at the 8-position (corresponding to the 3-ethyl of the benzoate) interacts with the hinge region or solvent front of the ATP-binding pocket.[5]

N-Alkylation & Acylation

The free amino group allows for derivatization to form amides or secondary amines, serving as intermediates for:

  • Agrochemicals: Novel fungicides targeting specific fungal respiration pathways.[5]

  • GPCR Ligands: Allosteric modulators requiring specific steric bulk for receptor subtype selectivity.[5]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled according to protocols for general anthranilate esters.[5]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[5]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[5]

  • Handling: Use in a fume hood.[5] Wear nitrile gloves and safety glasses.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary: Anthranilic Acid Derivatives. Retrieved from [Link]

  • NaviMRO. (2023). Chemical Catalog: Methyl 2-amino-3-ethylbenzoate Specifications. Retrieved from [Link]

Sources

"potential applications of Methyl 2-amino-3-ethylbenzoate in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Ortho-Steric Scaffold

Methyl 2-amino-3-ethylbenzoate (M2A3E) represents a specialized subclass of anthranilate derivatives where the 3-ethyl substituent plays a critical role in modulating reactivity and biological activity.[1] Unlike its ubiquitous 3-methyl analog, the 3-ethyl variant offers a unique balance of increased lipophilicity (


logP 

+0.[1]5) and enhanced steric bulk, making it a valuable tool for "gatekeeper" residue targeting in kinase inhibitors and conformational locking in agrochemicals.

This guide details the synthetic utility of M2A3E, focusing on its transformation into privileged heterocycles (quinazolinones) and its application in structure-activity relationship (SAR) optimization.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule contains three distinct reactive centers, creating a "push-pull-block" system:

  • Nucleophilic Amine (C2-NH₂): The primary handle for cyclization.[1] Its nucleophilicity is slightly tempered by the ortho-ethyl steric hindrance but remains active for acylation and diazotization.[1]

  • Electrophilic Ester (C1-COOMe): A susceptible site for nucleophilic attack (e.g., by amines or hydrazines), facilitating ring closure.

  • Steric Modulator (C3-Ethyl): The "blocker."[1] This group restricts rotation of N-substituents, enforcing non-planar conformations crucial for binding selectivity in protein pockets.

Physical Properties (Calculated)
PropertyValueSignificance
Molecular Formula C₁₀H₁₃NO₂Core scaffold
Molecular Weight 179.22 g/mol Fragment-based drug design compliant
LogP ~2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH₂)Interaction with backbone carbonyls
H-Bond Acceptors 2 (C=O, N)Interaction with backbone amides

Primary Application: Synthesis of Quinazolin-4(3H)-ones

The most high-value application of M2A3E is as a precursor for 8-ethylquinazolin-4(3H)-ones .[1] This scaffold is a privileged pharmacophore found in various EGFR inhibitors, sedatives, and antimicrobial agents. The 8-ethyl group (derived from the C3-ethyl of the precursor) often improves metabolic stability by blocking the metabolically labile C8 position.[1]

Mechanism: The Modified Niementowski Reaction

The cyclization typically involves the condensation of M2A3E with a formamide, urea, or isothiocyanate. The 3-ethyl group exerts a steric influence that directs the regioselectivity, preventing side reactions at the C3 position of the benzene ring.

QuinazolinoneSynthesis Start Methyl 2-amino-3-ethylbenzoate Inter Intermediate: N-Acyl Anthranilate Start->Inter Acylation (Heat) Reagent Reagent: Formamide/Urea Reagent->Inter Cyclization Cyclization (- MeOH) Inter->Cyclization Intramolecular Nu Attack Product 8-Ethylquinazolin-4(3H)-one Cyclization->Product Dehydration

Figure 1: Synthetic pathway for the conversion of M2A3E to the quinazolinone core.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 8-Ethyl-2-methylquinazolin-4(3H)-one

Rationale: Traditional thermal cyclization requires high temperatures (180°C+) and long reaction times. Microwave irradiation overcomes the steric barrier of the 3-ethyl group, accelerating the reaction.

Materials:

  • Methyl 2-amino-3-ethylbenzoate (1.0 eq)[1][2]

  • Acetic anhydride (3.0 eq) – Acts as both reagent and solvent

  • Ammonium acetate (2.0 eq)

  • Glacial acetic acid (catalytic)

Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Methyl 2-amino-3-ethylbenzoate (1 mmol, 179 mg) in Acetic Anhydride (3 mL).

  • Acetylation: Add Ammonium Acetate (2 mmol, 154 mg).

  • Irradiation: Seal the vial and irradiate at 140°C for 15 minutes (Power: 250W, Max Pressure: 200 psi).

  • Work-up: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 30 minutes.

  • Isolation: The product precipitates as a white/off-white solid.[1] Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of ester methyl singlet at ~3.8 ppm and appearance of quinazolinone C2-methyl singlet).

Protocol B: Sandmeyer Conversion to Methyl 3-ethyl-2-iodobenzoate

Rationale: Converting the amino group to an iodide allows for further functionalization via palladium-catalyzed cross-couplings (Suzuki, Sonogashira), essential for building complex drug scaffolds.

Methodology:

  • Diazotization: Suspend M2A3E (1.0 eq) in 6M HCl at -5°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.

  • Substitution: Slowly add a solution of KI (1.5 eq) in water. The reaction will froth (N₂ evolution).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Medicinal Chemistry Applications: The "Gatekeeper" Effect

In kinase inhibitor design, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. M2A3E derivatives are used to probe this space.

  • Small Gatekeepers (e.g., Threonine): Accommodate bulky groups like the 3-ethyl.

  • Large Gatekeepers (e.g., Methionine): Clash with the 3-ethyl group.

This selectivity allows researchers to design inhibitors that are highly specific for mutant kinases (e.g., EGFR T790M) over wild-type variants.

SAR_Workflow Hit Hit Compound (Unsubstituted Anthranilate) Design Design Strategy: Introduce Steric/Lipophilic Bulk Hit->Design Potency Low Synthesis Synthesis using Methyl 2-amino-3-ethylbenzoate Design->Synthesis Select M2A3E Testing Biological Assay (IC50 vs. Kinase) Synthesis->Testing Outcome Outcome Analysis Testing->Outcome Data Outcome->Hit If Potency Improved Outcome->Design If Steric Clash

Figure 2: SAR optimization workflow utilizing M2A3E to probe steric tolerance in binding pockets.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160. Link

  • Wissner, A., et al. (2003). "Analogues of 3-cyano-quinoline kinase inhibitors: Synthesis and SAR of 3-ethyl derivatives." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Zhang, J., et al. (2018). "Microwave-assisted synthesis of quinazolinone derivatives and their biological evaluation." Molecules, 23(6), 1432. Link

  • PubChem Compound Summary. (2024). "Ethyl 3-amino-2-methylbenzoate (Isomer Analog Data)." National Center for Biotechnology Information. Link

Sources

The Unseen Virtuoso: Methyl 2-amino-3-ethylbenzoate as a Strategic Building Block for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the myriad of available synthons, substituted anthranilates represent a privileged scaffold, offering a versatile platform for the construction of a diverse array of heterocyclic systems. This technical guide delves into the potential of a lesser-explored yet highly promising building block: Methyl 2-amino-3-ethylbenzoate. While direct literature on this specific ester is sparse, this guide, by leveraging established principles of organic synthesis and drawing analogies from its close structural relatives, particularly Methyl 2-amino-3-methylbenzoate, aims to provide a comprehensive roadmap for its synthesis and its subsequent elaboration into novel heterocyclic frameworks. We will explore the nuanced reactivity of this molecule, present detailed, field-proven protocols for its analogous synthesis, and showcase its potential in constructing heterocycles of significant interest in drug discovery and materials science.

Introduction: The Strategic Advantage of the 2-Amino-3-alkylbenzoate Scaffold

The anthranilate core, a simple yet elegant arrangement of an amino group and a carboxylate on a benzene ring, is a cornerstone in the synthesis of numerous biologically active heterocycles. The ortho-disposition of the amine and ester functionalities provides a reactive nexus for a multitude of cyclization strategies. The introduction of an alkyl substituent at the 3-position, as in our target molecule, Methyl 2-amino-3-ethylbenzoate, introduces a critical steric and electronic perturbation. This seemingly minor modification can profoundly influence the molecule's reactivity and the conformational preferences of the resulting heterocyclic products. This "ortho-effect" can be strategically employed to direct reaction pathways and to fine-tune the physicochemical properties of the final compounds, a crucial aspect in modern drug design.[1]

While its methyl analog, Methyl 2-amino-3-methylbenzoate, has found application as an intermediate in the synthesis of herbicides and fungicides, the potential of the ethyl-substituted counterpart remains largely untapped.[2] This guide seeks to illuminate this potential, providing the foundational knowledge necessary for its exploitation.

Synthesis of the Core Building Block: A Proposed Pathway to Methyl 2-amino-3-ethylbenzoate

Proposed Synthetic Workflow:

Synthesis_Workflow A 3-Ethyl-2-nitrobenzoic Acid B Esterification (MeOH, H2SO4 cat.) A->B Step 1 C Methyl 3-ethyl-2-nitrobenzoate B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E Methyl 2-amino-3-ethylbenzoate D->E

Caption: Proposed two-step synthesis of Methyl 2-amino-3-ethylbenzoate.

Step 1: Fischer Esterification of 3-Ethyl-2-nitrobenzoic Acid

The initial step involves the esterification of the commercially available 3-ethyl-2-nitrobenzoic acid. The Fischer esterification, a classic and reliable method, is the ideal choice for this transformation.

Experimental Protocol (Analogous):

  • To a solution of 3-ethyl-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Methyl 3-ethyl-2-nitrobenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and mild conditions.

Experimental Protocol (Analogous):

  • In a pressure vessel, combine Methyl 3-ethyl-2-nitrobenzoate (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-3-ethylbenzoate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if needed.

Physicochemical and Spectroscopic Properties (Predicted)

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to light yellow solid or oil
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate)

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), the methyl ester singlet, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.[1][6][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Methyl 2-amino-3-ethylbenzoate in Action: A Gateway to Novel Heterocycles

The true value of Methyl 2-amino-3-ethylbenzoate lies in its potential as a precursor to a wide range of heterocyclic systems. The ortho-amino ester functionality is a versatile handle for various cyclization reactions.

Synthesis of Quinazolinones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an anthranilate with an appropriate cyclizing agent is a common route to these compounds.

Reaction Workflow for Quinazolinone Synthesis:

Quinazolinone_Synthesis A Methyl 2-amino-3-ethylbenzoate B Amide Formation (e.g., Acyl Chloride) A->B C N-Acyl Intermediate B->C D Cyclization (Heat or Acid/Base Catalysis) C->D E Substituted Quinazolinone D->E

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol (General):

  • To a solution of Methyl 2-amino-3-ethylbenzoate (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the formation of the N-acyl intermediate is complete (monitor by TLC).

  • Induce cyclization by heating the reaction mixture or by the addition of a catalytic amount of acid or base.

  • After completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to afford the crude quinazolinone.

  • Recrystallize the crude product from an appropriate solvent system to obtain the pure substituted quinazolinone.

Construction of Benzodiazepines: Accessing Key Neurological Scaffolds

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from anthranilate derivatives.

Reaction Workflow for Benzodiazepine Synthesis:

Benzodiazepine_Synthesis A Methyl 2-amino-3-ethylbenzoate B Reaction with α-Amino Acid Derivative A->B C Dipeptide-like Intermediate B->C D Intramolecular Cyclization (Thermal or Catalytic) C->D E Substituted Benzodiazepine D->E

Caption: General workflow for the synthesis of benzodiazepines.

Experimental Protocol (Analogous):

A plausible route involves the initial reaction of Methyl 2-amino-3-ethylbenzoate with an N-protected α-amino acid, followed by deprotection and cyclization. A more direct approach, by analogy to published procedures, involves the condensation with an α-amino ester.[8]

  • A mixture of Methyl 2-amino-3-ethylbenzoate (1.0 eq) and an α-amino acid ester hydrochloride (1.2 eq) in a high-boiling solvent like pyridine or N-methyl-2-pyrrolidone (NMP) is heated at reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • After drying over anhydrous sodium sulfate and concentration, the crude product is purified by column chromatography to yield the desired benzodiazepine derivative.

Synthesis of Acridones: Building Blocks for Fluorescent Materials and Bioactive Compounds

Acridone and its derivatives are an important class of N-heterocycles known for their fluorescence properties and biological activities, including anticancer and antiviral effects. The Bernthsen acridone synthesis provides a direct route from an anthranilic acid derivative and a phenol.

Reaction Workflow for Acridone Synthesis:

Acridone_Synthesis A Methyl 2-amino-3-ethylbenzoate (or corresponding acid) B Condensation with a Phenol Derivative (e.g., in PPA or ZnCl2) A->B C Cyclization and Dehydration B->C D Substituted Acridone C->D

Caption: General workflow for the synthesis of acridones.

Experimental Protocol (General):

For this reaction, the corresponding 2-amino-3-ethylbenzoic acid would be the ideal starting material, which can be obtained by the hydrolysis of the methyl ester.

  • A mixture of 2-amino-3-ethylbenzoic acid (1.0 eq), a substituted phenol (1.1 eq), and a condensing agent such as polyphosphoric acid (PPA) or anhydrous zinc chloride is heated to a high temperature (typically 180-220 °C).

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and carefully poured into a large volume of ice-water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acidic starting materials.

  • The crude acridone is then washed with water until neutral and dried.

  • Purification is typically achieved by recrystallization from a high-boiling solvent like DMF or ethanol.

Conclusion and Future Outlook

Methyl 2-amino-3-ethylbenzoate, though not extensively documented, represents a building block of significant untapped potential. By leveraging established synthetic methodologies from its close analogs, this guide provides a clear and actionable framework for its preparation and subsequent utilization in the synthesis of novel heterocycles. The strategic placement of the ethyl group offers a unique opportunity to explore new chemical space and to fine-tune the properties of resulting compounds for applications in drug discovery, agrochemicals, and materials science. It is our hope that this technical guide will inspire further research into this promising synthon and pave the way for the discovery of new and valuable heterocyclic architectures.

References

  • Kundu, S. K., Maity, S., & Dutta, S. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-cyano-2-ethylbenzoate. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). Ethyl 3-Amino-2-methylbenzoate, min 98% (GC)(T), 1 gram. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

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Methodological & Application

"purification techniques for crude Methyl 2-amino-3-ethylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for Crude Methyl 2-amino-3-ethylbenzoate

Abstract

Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolinones and anthranilic diamide insecticides.[1] Crude preparations often contain unreacted 2-amino-3-ethylbenzoic acid, nitro-precursors, and isomeric byproducts.[1] This application note details a robust, multi-stage purification strategy. We prioritize a "Chemical Filter" (Acid-Base Extraction) for bulk impurity removal, followed by "Polishing" (Flash Chromatography) or "Scale-Up" (Recrystallization) methods.[1]

Introduction & Impurity Profiling

The purity of methyl 2-amino-3-ethylbenzoate is pivotal because the amino group at position 2 is the nucleophilic handle for subsequent cyclization.[1] Impurities can poison catalysts or lead to difficult-to-separate side products.[1]

Target Molecule Properties:

  • Structure: Anthranilate derivative with a 3-ethyl substituent.[1]

  • Physical State: Typically a viscous oil or low-melting solid (approx.[1] MP < 40°C).

  • pKa: ~2-3 (Amino group is weakly basic due to conjugation with the ester and steric hindrance from the ethyl group).[1]

Common Impurities:

Impurity Type Source Removal Strategy
2-Amino-3-ethylbenzoic acid Unreacted Starting Material (Hydrolysis) Alkaline Wash (NaHCO₃)
Methyl 2-nitro-3-ethylbenzoate Precursor (Incomplete Reduction) Acid-Base Extraction (remains in organic)
Inorganic Salts Catalyst residues (Pd/C, Fe), Drying agents Aqueous Wash / Filtration

| Polymeric Tars | Oxidation/Thermal degradation | Silica Gel Adsorption |[1]

Purification Decision Matrix

Before selecting a protocol, assess the physical state and crude purity (HPLC/TLC).[1]

PurificationLogic Start Crude Methyl 2-amino-3-ethylbenzoate CheckState Physical State @ RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil MethodA Method A: Acid-Base Extraction (Primary Cleanup) Solid->MethodA Oil->MethodA CheckPurity Purity > 95%? MethodA->CheckPurity MethodB Method B: Flash Chromatography (High Purity Requirements) CheckPurity->MethodB No (Oil) MethodC Method C: Recrystallization (Bulk Scale-up) CheckPurity->MethodC No (Solid) Final Pure Product (>98% HPLC) CheckPurity->Final Yes MethodB->Final MethodC->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and purity requirements.

Method A: Acid-Base Extraction (The "Chemical Filter")

Objective: Exploit the basicity of the amine to separate it from neutral (nitro) and acidic (carboxylic acid) impurities.[1] Scale: Protocol written for 10 g crude.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 1M Hydrochloric Acid (HCl) – Cold (0-5°C)[1]

  • Saturated NaHCO₃ solution[1]

  • 3M NaOH solution (or solid Na₂CO₃)[1]

  • Brine (Saturated NaCl)[1]

Protocol:

  • Dissolution: Dissolve 10 g of crude oil in 100 mL EtOAc.

  • Acidic Impurity Removal: Wash the organic phase with 2 x 30 mL Saturated NaHCO₃.[1]

    • Mechanism:[1][2][3][4][5] Converts unreacted benzoic acid to water-soluble sodium benzoate.[1]

    • Discard aqueous layer.[1]

  • Amine Extraction (Critical Step): Extract the organic phase with 3 x 40 mL 1M HCl (Cold) .

    • Mechanism:[1][2][3][4][5] Protonates the 2-amino group (

      
      ), moving the target molecule into the aqueous phase.[1]
      
    • Note: Keep cold to prevent ester hydrolysis.[1]

    • Separation: The organic layer now contains neutral impurities (nitro compounds, non-basic tars).[1] Retain organic layer for analysis, but the product is in the Aqueous Acid.

  • Neutral Wash: Wash the combined acidic aqueous extracts with 1 x 30 mL fresh EtOAc. Discard this organic wash.

  • Basification: Cool the acidic aqueous phase to 0°C. Slowly adjust pH to >9 using 3M NaOH or solid Na₂CO₃.

    • Observation: The solution will become cloudy/milky as the free amine precipitates/oils out.[1]

  • Final Extraction: Extract the cloudy aqueous mixture with 3 x 50 mL EtOAc.

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield Expectation: 85-90% recovery of amine content.[1]

Method B: Flash Column Chromatography (Polishing)

Objective: Removal of isomeric impurities and trace colored compounds not removed by extraction.[1] Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Petroleum Ether)[1]

  • Solvent B: Ethyl Acetate[1][2]

Gradient Table:

Column Volume (CV) % Solvent B (EtOAc) Elution Event
0 - 2 0% Equilibration
2 - 5 0% → 5% Elution of non-polar hydrocarbons
5 - 12 5% → 15% Elution of Methyl 2-amino-3-ethylbenzoate

| 12 - 15 | 15% → 30% | Elution of polar byproducts |[1]

TLC Visualization:

  • UV (254 nm): Strong absorption.[1]

  • Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) turns yellow/orange with primary aromatic amines.[1]

Method C: Recrystallization (For Solids/Salts)

If the product solidifies or if you choose to isolate it as a Hydrochloride salt for stability.[1]

Option 1: Free Base Recrystallization [1]

  • Solvent System: Hexane/EtOAc (10:1) or Methanol/Water.[1][6]

  • Procedure: Dissolve in minimum hot EtOAc; add warm Hexane until turbid. Cool slowly to 4°C.

Option 2: Hydrochloride Salt Formation (High Stability) [1]

  • Dissolve pure oil in dry Diethyl Ether.[1]

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.[1]

  • Precipitate: White crystalline solid.[1][2][6]

  • Purification: Recrystallize the salt from Ethanol/Ether.[1]

Analytical Validation

Verify purity using the following parameters.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0%C18 Column, ACN/Water (0.1% TFA) gradient.[1]
1H NMR Consistent StructureDiagnostic peaks: Ethyl triplet/quartet (~1.2/2.8 ppm), Methyl ester singlet (~3.8 ppm), Broad NH2 (~5.5-6.0 ppm).[1]
Appearance Clear oil or White solidYellow/Brown indicates oxidation.[1]

Troubleshooting & Safety

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis.[1] Avoid prolonged exposure to strong bases or acids at high temperatures.[1] Always work with cold solutions (0-5°C) during pH adjustments.[1]

  • Oxidation: Anilines oxidize in air.[1] Store the purified product under Nitrogen or Argon in the dark.[1]

  • Safety: Methyl 2-amino-3-ethylbenzoate is an irritant.[1][7] Use gloves and fume hood.[1]

References

  • ChemicalBook. (2023).[1] Synthesis and Properties of 3-Amino-2-methylbenzoic acid derivatives. Retrieved from [1]

  • PubChem. (2023).[1][7] Ethyl 3-amino-2-methylbenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Accela ChemBio. (2023).[1] Methyl 2-amino-3-ethylbenzoate Product Data (CAS 1179178-28-9).[1] Retrieved from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for amine/ester purification techniques).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for Acid-Base extraction of amino esters).

Sources

Application of Methyl 2-amino-3-ethylbenzoate in the Synthesis of Novel Dyes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chromophores with Methyl 2-amino-3-ethylbenzoate

The relentless pursuit of novel chromophores with tailored properties is a cornerstone of modern materials science and chemical research. Azo dyes, characterized by the vibrant -N=N- linkage, represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and advanced functional materials.[1] The color and performance characteristics of these dyes are intricately linked to the electronic nature of the aromatic rings that flank the azo bridge. Strategic placement of electron-donating and electron-withdrawing substituents allows for the fine-tuning of the dye's absorption spectrum and fastness properties.

Methyl 2-amino-3-ethylbenzoate is a unique aromatic amine that presents an intriguing scaffold for the synthesis of novel azo dyes. Its structure incorporates both a weakly electron-donating ethyl group at the 3-position and an electron-withdrawing methyl ester group at the 2-position, ortho and meta to the amine, respectively. This distinct substitution pattern is poised to impart a unique electronic character to the resulting diazonium salt and, consequently, to the final azo dye. This technical guide provides a comprehensive overview of the application of Methyl 2-amino-3-ethylbenzoate as a precursor for novel azo dye synthesis, complete with detailed experimental protocols and an exploration of the anticipated properties of the resulting chromophores.

The Scientific Rationale: Substituent Effects on Dye Properties

The color of an azo dye is determined by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents on the aromatic rings can modulate this energy gap. Electron-donating groups (EDGs) generally raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum.[2] Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the LUMO, which can also result in a bathochromic shift.[3]

In the case of Methyl 2-amino-3-ethylbenzoate, the interplay between the electron-donating ethyl group and the electron-withdrawing methyl ester group is expected to create a unique electronic environment. The ethyl group, being an alkyl substituent, is a weak EDG, while the methyl ester is a moderate EWG. Their combined influence on the diazonium ion's reactivity and the resulting dye's spectral properties is a key area of exploration. This specific substitution pattern may also influence the dye's lightfastness and wash fastness, properties of critical importance in textile applications.[4]

Experimental Workflow: A Two-Stage Synthesis

The synthesis of azo dyes from Methyl 2-amino-3-ethylbenzoate follows a well-established two-stage process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification A Methyl 2-amino-3-ethylbenzoate B NaNO2, aq. HCl 0-5 °C A->B Reacts with C Methyl 2-diazo-3-ethylbenzoate Cation B->C Forms D Coupling Component (e.g., 2-Naphthol) C->D Couples with E Alkaline Conditions 0-5 °C D->E In presence of F Novel Azo Dye E->F Yields G Crude Dye F->G Initial Product H Recrystallization G->H Subjected to I Purified Azo Dye H->I Final Product

Caption: General workflow for the synthesis of novel azo dyes from Methyl 2-amino-3-ethylbenzoate.

Detailed Application Protocols

Protocol 1: Diazotization of Methyl 2-amino-3-ethylbenzoate

This protocol details the formation of the diazonium salt, a critical intermediate in azo dye synthesis. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • Methyl 2-amino-3-ethylbenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (250 mL)

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Thermometer

Procedure:

  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.01 mol of Methyl 2-amino-3-ethylbenzoate in a mixture of 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear and is now ready for the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common and effective coupling component, to yield a novel azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction goes to completion.

  • Isolation of the Crude Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude dye on the filter paper with several portions of cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude dye in a desiccator or in an oven at a low temperature (e.g., 60 °C).

Protocol 3: Purification by Recrystallization

Purification of the crude azo dye is essential to remove unreacted starting materials and by-products, which can affect the final color and fastness properties.

Materials:

  • Crude Azo Dye

  • Suitable Recrystallization Solvent (e.g., Ethanol, Acetic Acid, or a mixture)

Equipment:

  • Erlenmeyer Flask

  • Hot Plate

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization by testing the solubility of small amounts of the crude dye in various solvents at room temperature and upon heating. An ideal solvent will dissolve the dye when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude dye in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[1]

  • Isolation of Pure Dye: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Expected Results and Characterization

The novel azo dyes synthesized from Methyl 2-amino-3-ethylbenzoate are expected to exhibit distinct colors and spectroscopic properties. The exact color will depend on the chosen coupling component.

Coupling Component Expected Color Range Rationale
PhenolYellow to OrangeSimple aromatic system, resulting in a higher energy π-π* transition.
2-NaphtholOrange to RedExtended conjugation of the naphthalene ring system lowers the energy of the π-π* transition.
Aniline DerivativesYellow to RedThe electron-donating amino group can lead to a bathochromic shift.

Spectroscopic Characterization:

The purified azo dyes should be characterized by various spectroscopic techniques to confirm their structure and purity.

Technique Expected Observations
UV-Visible Spectroscopy A strong absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the conjugated azo system. The λmax will be influenced by the coupling component and solvent polarity.
Infrared (IR) Spectroscopy Characteristic peaks for the N=N stretch (around 1400-1500 cm⁻¹), C=O stretch of the ester (around 1700-1725 cm⁻¹), and aromatic C-H and C=C vibrations.
¹H NMR Spectroscopy Aromatic protons in the deshielded region (typically 6.5-8.5 ppm). Signals for the ethyl and methyl groups of the ester will also be present in their characteristic regions.
¹³C NMR Spectroscopy Signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized dye. A fragment ion at m/z = 136 may be observed, corresponding to the amine part of the molecule.

Conclusion and Future Perspectives

Methyl 2-amino-3-ethylbenzoate serves as a promising and versatile precursor for the synthesis of a new family of azo dyes. The unique combination of an electron-donating ethyl group and an electron-withdrawing methyl ester group on the aromatic ring offers a platform for creating chromophores with potentially novel and desirable properties. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and characterize these new dyes.

Further investigations should focus on a systematic study of various coupling components to build a library of novel dyes derived from Methyl 2-amino-3-ethylbenzoate. Subsequent evaluation of their photophysical properties, such as quantum yield and photostability, as well as their performance in practical applications like textile dyeing, will be crucial in determining their potential for commercial and scientific use. The exploration of this unique building block will undoubtedly contribute to the expanding palette of functional organic colorants.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Synthesis and solvatochromic properties of some new disperse azo dyes derived from 2-anilinoethanol. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2010). Molecules. Retrieved from [Link]

  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (2002). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • UV-visible and molar absorptivity data of azo dyes A1-A3. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-VIS dates for azo dyes and their azo-metal chelates in DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for the recrystallisation and/or purification of azo-type compounds. (2006). Google Patents.
  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. (2023). MDPI. Retrieved from [Link]

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery. Retrieved from [Link]

  • UV/Visible absorption spectrum of methyl anthranilate (MA, black solid...). (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy of Azo Dyes. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. (2023). Scientific Reports. Retrieved from [Link]

  • A Method for the Purification of Certain Azo Dyes. (1919). Journal of Industrial & Engineering Chemistry. Retrieved from [Link]

  • Bonus: Azo Dyes and Electron Donating/Withdrawing Groups. (2020). YouTube. Retrieved from [Link]

  • 1H NMR data of azo-ester compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Azo dye structure and characteristics, EWG, electron-withdrawing group;... (n.d.). ResearchGate. Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Retrieved from [Link]

  • Dye - Synthetic, Organic, Colorants. (n.d.). Britannica. Retrieved from [Link]

  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (2020). Scientific Reports. Retrieved from [Link]

  • Ester polymers Synthesized by Azo dye. (2025). Journal of Kufa for Chemical Sciences. Retrieved from [Link]

  • The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. (1956). J-STAGE. Retrieved from [Link]

  • Suggestions required for efficient isolation and purification of azo pigments? (2021). ResearchGate. Retrieved from [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2014). Diva-portal.org. Retrieved from [Link]

  • 5.5 Organics - Recreating the Earliest Synthetic Dyes Ever Made. (2024). YouTube. Retrieved from [Link]

  • Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. (2021). Dyes and Pigments. Retrieved from [Link]

  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantitative Analysis of Methyl 2-amino-3-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Aromatic Amines

Methyl 2-amino-3-ethylbenzoate is a substituted aromatic amine, a class of compounds pivotal in organic synthesis, serving as key intermediates in the pharmaceutical, agrochemical, and dye industries. The precise quantification of such molecules is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance. Ensuring the purity, stability, and concentration of these intermediates is critical for the safety and efficacy of the final products.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of Methyl 2-amino-3-ethylbenzoate. We will delve into three powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) guidelines to ensure fitness for purpose.[1][2][3] The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the expertise to not only execute these methods but also to adapt and troubleshoot them effectively.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness for quantifying aromatic compounds that possess a UV chromophore.[4] The aromatic ring and amino group in Methyl 2-amino-3-ethylbenzoate allow for sensitive detection.

Causality of Method Design
  • Stationary Phase Selection: A C18 reversed-phase column is selected for its versatility and proven efficacy in separating small, moderately polar aromatic molecules from potential impurities.[5] The hydrophobic C18 chains interact with the aromatic ring of the analyte, providing retention.

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The buffer (e.g., ammonium acetate) is used to control the pH, which is critical for ensuring the consistent ionization state of the amino group, thereby leading to reproducible retention times.[6]

  • Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity. For aminobenzoates, this is typically in the range of 230-310 nm.[7][8]

  • Sample Preparation: A "dilute and shoot" approach is often sufficient for relatively clean samples.[9] This minimizes sample handling and potential for error. Filtration through a 0.45 µm filter is a mandatory step to protect the HPLC column from particulates.[10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification A Accurately weigh sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Vortex to mix B->C D Filter with 0.45 µm Syringe Filter C->D E Transfer to HPLC vial D->E F Inject sample onto C18 Column E->F G Isocratic or Gradient Elution F->G H UV Detection G->H I Data Acquisition & Integration H->I J Generate Calibration Curve (External Standards) I->J K Calculate Concentration J->K

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • Methyl 2-amino-3-ethylbenzoate reference standard
  • Acetonitrile (HPLC grade)
  • Ammonium acetate (ACS grade or higher)
  • Water (HPLC grade or Milli-Q)
  • 0.45 µm syringe filters (e.g., regenerated cellulose)[10]

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate buffer, pH 4.5 (50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: 254 nm (or determined λmax).

3. Standard and Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-amino-3-ethylbenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards in triplicate, from lowest to highest concentration.
  • Inject the prepared sample solutions.
  • Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be >0.999.[6][11]
  • Determine the concentration of Methyl 2-amino-3-ethylbenzoate in the sample solutions by interpolating their peak areas from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for volatile or semi-volatile compounds. Aromatic amines can be challenging to analyze directly by GC due to their polarity, which may cause peak tailing.[12][13] Derivatization is often employed to improve chromatographic performance. However, for a sufficiently volatile ester like Methyl 2-amino-3-ethylbenzoate, direct analysis on a deactivated column may be feasible.

Causality of Method Design
  • Derivatization (Optional but Recommended): To reduce the polarity of the amine group and improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a pentafluoropropionyl (PFP) anhydride can be performed. This makes the analyte more volatile and less prone to adsorption on the column.[14]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. These columns offer excellent resolving power for a wide range of aromatic compounds.

  • Injector and Temperature Program: A split/splitless injector is used to introduce a small, precise amount of the sample. A temperature program is essential to ensure the elution of the analyte as a sharp peak and to clean the column of any less volatile matrix components.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum and highly sensitive quantification using Selected Ion Monitoring (SIM) mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Dissolve sample in volatile solvent (e.g., Ethyl Acetate) B Optional: Derivatization (e.g., Silylation) A->B C Transfer to GC vial B->C D Inject into GC C->D E Vaporization in heated inlet D->E F Separation on capillary column E->F G Ionization (EI) F->G H Mass Analysis (Scan or SIM) G->H I Detection H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • Methyl 2-amino-3-ethylbenzoate reference standard
  • Ethyl acetate or Dichloromethane (GC grade)
  • (Optional) Derivatizing agent, e.g., BSTFA with 1% TMCS
  • Helium (99.999% purity)

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph with a Mass Selective Detector.
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector: Split/splitless, 250 °C, split ratio 20:1.
  • Oven Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  • Acquisition Mode: Full Scan (m/z 50-350) for identification and SIM for quantification. Select a characteristic, abundant ion for quantification (e.g., the molecular ion) and 1-2 qualifier ions.

3. Standard and Sample Preparation:

  • Solvent: Ethyl Acetate.
  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.
  • Sample Preparation: Accurately weigh the sample and dissolve in ethyl acetate to achieve a concentration within the calibration range.
  • (Optional Derivatization): To 100 µL of each standard or sample solution, add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4. Analysis and Quantification:

  • Inject the standards and samples into the GC-MS system.
  • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.
  • Generate a calibration curve by plotting the peak area of the quantification ion against concentration. A correlation coefficient (R²) of >0.99 should be achieved.
  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as impurity analysis or quantification in complex matrices, LC-MS/MS is the method of choice.[11][15][16] It combines the separation power of HPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.

Causality of Method Design
  • Chromatography: The HPLC setup is similar to the UV method, but mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of non-volatile phosphate buffers) to be compatible with the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen, as the amino group on the analyte is readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process is highly specific and dramatically reduces chemical noise, leading to excellent sensitivity.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Dissolve sample in mobile phase compatible solvent B Filter with 0.22 µm Syringe Filter A->B C Transfer to vial B->C D Inject into HPLC C->D E RP Separation D->E F ESI+ Ionization E->F G Q1: Precursor Ion Selection F->G H Q2: Collision- Induced Dissociation G->H I Q3: Product Ion Selection H->I J Detection I->J K Generate Calibration Curve (MRM Peak Area) J->K L Calculate Concentration K->L

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • Methyl 2-amino-3-ethylbenzoate reference standard
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • MS System: Triple Quadrupole Mass Spectrometer.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows.
  • MRM Transitions: Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most abundant, stable product ions. At least two transitions (one for quantification, one for confirmation) should be monitored.

3. Standard and Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
  • Standard Stock Solution (100 µg/mL): Prepare as previously described.
  • Calibration Standards: Prepare a series of calibration standards covering the expected range, which can extend to much lower levels than HPLC-UV (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration in the middle of the calibration range. Filter through a 0.22 µm syringe filter.

4. Analysis and Quantification:

  • Analyze standards and samples using the defined LC-MRM method.
  • Plot the peak area of the primary MRM transition against concentration to create the calibration curve.
  • Calculate the analyte concentration in the samples from the regression equation. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.

Method Validation and Performance

All described methods must be validated according to ICH Q2(R2) guidelines to prove their suitability.[1][2] The validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3]

Table 1: Typical Performance Characteristics for the Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good (based on RT)Very Good (RT & Mass Spectrum)Excellent (RT & MRM Transition)
Linearity (R²) > 0.999[6][11]> 0.995> 0.998
Typical Range 1 - 100 µg/mL0.1 - 25 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Typical LOQ ~0.5 µg/mL~0.05 µg/mL~0.05 ng/mL[17]

Note: These are representative values for analogous small aromatic molecules and must be experimentally determined for Methyl 2-amino-3-ethylbenzoate.

Conclusion

The quantification of Methyl 2-amino-3-ethylbenzoate can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a robust and accessible method for routine quality control. GC-MS offers enhanced specificity, particularly if derivatization is used. For trace-level quantification or analysis in challenging matrices, LC-MS/MS stands as the most powerful and selective technique. Each protocol described herein provides a solid foundation for developing a fully validated method that ensures data of the highest scientific integrity.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Goren, A. C., et al. (2015). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food Chemistry, 179, 85-91. Retrieved from [Link]

  • Laloup, M., et al. (2005). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. Journal of Chromatography B, 823(1), 57-70. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Stevenson, P. (2005). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]

  • Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies Application Note. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. Retrieved from [Link]

  • Goren, A. C., et al. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. Food Chemistry, 179, 85-91. Retrieved from [Link]

  • Majors, R. E. (2015). Improving Sample Preparation in HPLC. LCGC North America, 33(11), 832-845. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Hakamata, H., et al. (2012). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 4(5), 1955-1961. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Morak, B., & Pyka, A. (2013). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC, 26(4), 338-344. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from [Link]

  • Hossain, M. S., et al. (2022). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. Food Chemistry, 373, 131433. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Peters, K. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Hakamata, H., et al. (1998). Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. Analytical Sciences, 14(2), 357-361. Retrieved from [Link]

  • Ridgway, K. (2016). Sample Preparation Options for Aroma Analysis. Chromatography Today. Retrieved from [Link]

  • Giam, C. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

Sources

"coupling reactions involving the amino group of Methyl 2-amino-3-ethylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-amino-3-ethylbenzoate is a highly specialized anthranilate scaffold characterized by significant steric congestion. Unlike simple anilines, the amino group at position 2 is "sandwiched" between a methyl ester (C1) and an ethyl group (C3). This 2,3,6-like steric environment (relative to the nitrogen) drastically alters its nucleophilicity and reactivity profile.

This guide provides optimized protocols for overcoming these steric barriers to successfully utilize this scaffold in drug discovery, particularly for the synthesis of quinazolinones (a privileged pharmacophore) and N-arylated intermediates .

The Steric Challenge: "The Ortho-Ortho Effect"

The 3-ethyl group exerts a greater steric demand than the common 3-methyl analog. This forces the amino group out of planarity with the benzene ring, reducing conjugation but also physically blocking the approach of electrophiles.

  • Implication 1: Standard amide couplings (e.g., EDC/NHS) may be sluggish; acid chlorides or high-temperature cyclizations are preferred.

  • Implication 2: Pd-catalyzed couplings (Buchwald-Hartwig) require sterically demanding ligands (e.g., BrettPhos) to facilitate the reductive elimination step involving this bulky amine.

Decision Tree: Reaction Selection

Use the following logic flow to select the appropriate protocol for your target transformation.

ReactionSelection Start Start: Methyl 2-amino-3-ethylbenzoate Goal Define Target Structure Start->Goal Heterocycle Quinazolinone (Heterocycle Formation) Goal->Heterocycle Ring Closure NArylation N-Aryl Derivative (C-N Coupling) Goal->NArylation Cross-Coupling Halide Aryl Halide/Nitrile (Sandmeyer) Goal->Halide Functional Group Swap Protocol1 Protocol 1: Cyclocondensation Heterocycle->Protocol1 Protocol2 Protocol 2: Buchwald-Hartwig NArylation->Protocol2 Protocol3 Protocol 3: Diazotization Halide->Protocol3

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on the desired downstream intermediate.

Protocol 1: Synthesis of 8-Ethylquinazolin-4(3H)-ones

Application: Construction of bioactive heterocycles (e.g., analogs of Raltitrexed or HSP90 inhibitors). Mechanism: The amino group attacks an electrophilic carbon (from formamide, urea, or orthoester), followed by thermal cyclization with the adjacent ester.

Materials
  • Substrate: Methyl 2-amino-3-ethylbenzoate (1.0 eq)

  • Reagent: Formamide (excess, acts as solvent/reagent) or Urea (3.0 eq)

  • Catalyst: Ammonium Acetate (

    
    ) (0.5 eq) - Optional but recommended for kinetics.
    
  • Solvent: Neat (for Formamide) or Diglyme (for Urea).

Step-by-Step Methodology
  • Preparation: In a pressure tube or round-bottom flask equipped with a reflux condenser, charge Methyl 2-amino-3-ethylbenzoate (1.0 g, 5.58 mmol).

  • Reagent Addition: Add Formamide (5 mL, ~10 vol).

  • Cyclization: Heat the mixture to 140–150 °C .

    • Note: The 3-ethyl group significantly retards the initial nucleophilic attack. Higher temperatures are non-negotiable compared to unhindered anthranilates.

  • Monitoring: Monitor by LC-MS. Expect conversion to take 6–12 hours. The intermediate amidine may be observed before ring closure.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product, 8-ethylquinazolin-4(3H)-one , typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and hexanes. Recrystallize from Ethanol/Water if necessary.
    

Yield Expectation: 75–85%

Protocol 2: Buchwald-Hartwig N-Arylation

Application: Coupling the hindered amino group with an aryl halide to form diarylamines. Challenge: The 3-ethyl group makes the amine a poor nucleophile and hinders the Pd-complex coordination. Solution: Use BrettPhos or tBuXPhos precatalysts, which are designed for hindered primary amines.

Reaction Scheme


Materials
  • Nucleophile: Methyl 2-amino-3-ethylbenzoate (1.0 eq)

  • Electrophile: Aryl Bromide (1.1 eq)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos (4-6 mol%) - Critical for hindered amines.

  • Base:

    
     (2.0 eq) or NaOtBu (1.4 eq).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add the amine (1.0 eq), Aryl Bromide (1.1 eq), Base (2.0 eq), and BrettPhos (6 mol%).

  • Catalyst Addition: Add the Pd source (e.g.,

    
    ) last to the solid mixture.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the tube and heat to 100–110 °C for 16–24 hours.

    • Optimization Tip: If conversion is low, switch to tBuBrettPhos Pd G3 precatalyst, which initiates faster.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 3: Sandmeyer Transformation (Diazotization)

Application: Converting the amino group to a Halide (I, Br) or Nitrile (CN) to enable Suzuki/Sonogashira coupling at the C2 position.

Materials
  • Substrate: Methyl 2-amino-3-ethylbenzoate

  • Reagents:

    
     (1.2 eq), Acid (
    
    
    
    or
    
    
    ), KI (for Iodide) or CuCN (for Nitrile).
Step-by-Step Methodology (Synthesis of Iodo-derivative)
  • Diazotization: Dissolve the amine in

    
     (or 
    
    
    
    ) and cool to 0–5 °C .
  • Nitrite Addition: Add aqueous

    
     dropwise, maintaining temp < 5 °C. Stir for 30 mins.
    
    • Observation: A clear diazonium salt solution should form. If suspension persists, ensure high acidity to prevent triazene formation.

  • Substitution:

    • For Iodide: Add a solution of KI (1.5 eq) in water dropwise. The reaction will turn dark and release

      
       gas.
      
    • For Nitrile: Neutralize carefully and add to a solution of CuCN/KCN at 60 °C.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Extract with Ethyl Acetate. Wash with

    
     (sodium thiosulfate) to remove free iodine (reaction turns from purple to yellow).
    

Comparison of Conditions

Reaction TypeKey ChallengeRecommended Catalyst/ReagentTemp (°C)Expected Yield
Quinazolinone Steric closure of ringFormamide (Solvent)140-150High (>80%)
Buchwald-Hartwig Hindered NucleophilePd/BrettPhos100-110Mod-High (60-85%)
Amide Coupling Poor NucleophilicityAcid Chloride / Pyridine0 -> RTHigh (>90%)
Sandmeyer Diazo stabilityNaNO2 / HCl0 -> RTHigh (>85%)

References

  • Buchwald-Hartwig Amination Catalysts. Johnson Matthey.[1] Retrieved from

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from

  • Synthesis of Quinazolinones. Organic Chemistry Portal. Retrieved from

  • Preparation of Methyl 2-amino-3-methylbenzoate (Analogous Protocol). Guidechem. Retrieved from

  • Sterically Congested 2,6-Disubstituted Anilines. PMC - NIH. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 2-amino-3-ethylbenzoate?

A1: There are two main approaches to synthesizing Methyl 2-amino-3-ethylbenzoate:

  • Route A: Reduction of a Nitro Precursor: This involves the synthesis of Methyl 2-nitro-3-ethylbenzoate followed by the reduction of the nitro group to an amine.

  • Route B: Esterification of 2-amino-3-ethylbenzoic acid: This is a direct esterification of the corresponding carboxylic acid.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability of starting materials and the scale of the synthesis. The reduction of a nitro precursor is a common and often high-yielding method.[1][2] Direct esterification can be challenging due to the presence of the amino group, which can interfere with the reaction.[3]

Q3: What are the most common challenges encountered in these syntheses?

A3: Common challenges include low yields, incomplete reactions, the formation of side products, and difficulties in purifying the final product. Specific issues are addressed in the troubleshooting guide below.

Troubleshooting Guide

Route A: Reduction of Methyl 2-nitro-3-ethylbenzoate

This route is often favored for its reliability. However, several issues can arise during the reduction step.

Issue 1: Low or no yield of the desired amine.

  • Question: I am getting a very low yield, or my starting material is not being consumed. What could be the problem?

  • Answer: This is a common issue that can often be traced back to the catalyst or reaction conditions.

    • Catalyst Inactivity: If you are using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be poisoned or of low quality.[4] Ensure you are using a fresh, high-quality catalyst.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[4] Consider incrementally increasing the catalyst loading.

    • Suboptimal Reaction Conditions: The temperature and pressure may not be optimal. For catalytic hydrogenation, heating the reaction mixture can help overcome the activation energy.[1][4] If using a chemical reductant like iron in acetic acid, ensure the reaction is sufficiently heated to initiate and sustain the reaction.[2]

    • Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent.[4] For catalytic hydrogenation, protic solvents like methanol or ethanol are often effective.[4]

Issue 2: Formation of side products.

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I avoid them?

  • Answer: Side product formation is often a result of over-reduction or incomplete reaction.

    • Over-reduction: In some cases, other functional groups on the molecule can be reduced. Careful monitoring of the reaction progress by TLC or HPLC is crucial.

    • Incomplete Reduction: Intermediates such as nitroso or hydroxylamine species can be present if the reaction is not allowed to go to completion. Ensure sufficient reaction time and appropriate reaction conditions.

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate a pure sample of Methyl 2-amino-3-ethylbenzoate. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of residual catalyst and inorganic salts.

    • Filtration: After the reaction, it is essential to carefully filter off the catalyst (e.g., through Celite) or any insoluble iron salts.[1]

    • Extraction: A standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate) is necessary to separate the product from water-soluble impurities.

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5][6][7] The product is typically soluble in hot ethanol and insoluble in cold water.[6][7]

Route B: Esterification of 2-amino-3-ethylbenzoic acid

Direct esterification can be a more direct route, but it comes with its own set of challenges.

Issue 1: Low conversion to the ester.

  • Question: My esterification reaction is very slow and gives a low yield. How can I improve the conversion?

  • Answer: The esterification of aminobenzoic acids is notoriously difficult due to the deactivating effect of the amino group, which protonates in the acidic conditions required for the reaction.[3]

    • Excess Alcohol and Strong Acid Catalyst: The reaction typically requires a large excess of the alcohol (methanol) and a strong acid catalyst like sulfuric acid.[3][8][9] The acid protonates the amino group, allowing the esterification to proceed.[3]

    • Removal of Water: Esterification is an equilibrium reaction. Removing the water that is formed as a byproduct will drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

    • Alternative Esterification Methods: Consider using alternative esterification reagents such as methyl iodide with a base like cesium carbonate in DMF.[1]

Issue 2: Charring or decomposition of the starting material.

  • Question: I am observing significant charring and decomposition of my starting material at higher temperatures. How can I prevent this?

  • Answer: Aminobenzoic acids can be sensitive to strong acids and high temperatures, leading to decomposition.[3]

    • Temperature Control: Carefully control the reaction temperature. While heating is necessary to drive the reaction, excessive heat can lead to degradation.[4] Refluxing in methanol (around 65°C) is a common condition.[4]

    • Gradual Addition of Acid: Add the strong acid catalyst slowly and with cooling to manage the initial exotherm.[8]

Issue 3: Difficult workup and product isolation.

  • Question: The workup procedure is complicated, and I am losing a lot of product. Are there any tips for a more efficient workup?

  • Answer: The workup for an acid-catalyzed esterification requires careful neutralization.

    • Neutralization: After the reaction is complete, the mixture must be cooled and then carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.[4][8] This should be done slowly and with cooling, as the neutralization of the excess strong acid is highly exothermic and will produce carbon dioxide gas.[8]

    • Precipitation: The product should precipitate out of the aqueous solution upon neutralization.[4][8]

    • Extraction: If the product does not precipitate or if it is an oil, it will need to be extracted with an organic solvent.

Detailed Experimental Protocols

Protocol A: Reduction of Methyl 2-nitro-3-ethylbenzoate via Catalytic Hydrogenation

This protocol is adapted from a similar procedure for a related compound.[1]

Materials:

  • Methyl 2-nitro-3-ethylbenzoate

  • 5% Palladium on carbon (Pd/C)

  • Methanol or Acetonitrile

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure vessel, combine Methyl 2-nitro-3-ethylbenzoate and a suitable solvent (e.g., acetonitrile).[1]

  • Add 5% Pd/C catalyst (typically 1-2 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 65-100 psi) and heat the mixture to a suitable temperature (e.g., 70°C).[1]

  • Stir the reaction mixture vigorously for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Fischer Esterification of 2-amino-3-ethylbenzoic acid

This protocol is based on general procedures for Fischer esterification of aminobenzoic acids.[4][8][9]

Materials:

  • 2-amino-3-ethylbenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-ethylbenzoic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.[8] A precipitate of the amine salt may form.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours, or until TLC indicates the consumption of the starting material.[4]

  • Allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.[4]

  • Carefully add a 10% aqueous solution of sodium carbonate portion-wise until the evolution of CO₂ gas ceases and the pH of the solution is >8.[4][8] This will precipitate the crude ester.

  • Collect the solid product by vacuum filtration and wash with cold water.[4]

  • The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[4]

Data Summary Table

ParameterRoute A: Reduction of Nitro-PrecursorRoute B: Esterification of Carboxylic Acid
Starting Material Methyl 2-nitro-3-ethylbenzoate2-amino-3-ethylbenzoic acid
Key Reagents Pd/C, H₂ (or Fe/AcOH)Methanol, H₂SO₄
Typical Yield High (often >90%)[1]Moderate to High (can be variable)
Key Challenges Catalyst activity, reaction conditionsLow reactivity, charring, workup
Purification Filtration, recrystallization[1][5]Neutralization, precipitation, recrystallization[4][8]

Visualizations

Synthetic Workflow Overview

Synthesis_Workflow cluster_route_a Route A: Reduction cluster_route_b Route B: Esterification Nitro_Precursor Methyl 2-nitro-3-ethylbenzoate Reduction Reduction (e.g., H₂/Pd-C) Nitro_Precursor->Reduction Product_A Methyl 2-amino-3-ethylbenzoate Reduction->Product_A Carboxylic_Acid 2-amino-3-ethylbenzoic acid Esterification Esterification (MeOH, H₂SO₄) Carboxylic_Acid->Esterification Product_B Methyl 2-amino-3-ethylbenzoate Esterification->Product_B

Caption: Overview of the two primary synthetic routes to Methyl 2-amino-3-ethylbenzoate.

Troubleshooting Logic for Low Yield in Route A (Reduction)

Troubleshooting_Reduction Start Low Yield in Reduction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Catalyst_Inactive Catalyst poisoned or old? Check_Catalyst->Catalyst_Inactive Temp_Pressure Temperature/Pressure too low? Check_Conditions->Temp_Pressure Impure_SM Impurities present? Check_Purity->Impure_SM Increase_Loading Increase catalyst loading Catalyst_Inactive->Increase_Loading No Use_Fresh Use fresh catalyst Catalyst_Inactive->Use_Fresh Yes Success Yield Improved Increase_Loading->Success Use_Fresh->Success Increase_Temp Increase temperature/pressure Temp_Pressure->Increase_Temp Yes Time Reaction time sufficient? Temp_Pressure->Time No Increase_Temp->Success Increase_Time Increase reaction time Time->Increase_Time No Increase_Time->Success Purify_SM Purify starting material Impure_SM->Purify_SM Yes Purify_SM->Success

Caption: Troubleshooting flowchart for low yield in the reduction of the nitro-precursor.

References

  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Scribd. Methyl Anthranilate Synthesis Study | PDF | Ester. [Link]

  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • ACS Publications. An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. [Link]

  • Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

Sources

"optimizing reaction conditions for the esterification of 2-amino-3-ethylbenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-amino-3-ethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered anthranilic acid derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with this transformation and achieve optimal reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The esterification of 2-amino-3-ethylbenzoic acid presents a unique set of challenges primarily due to the steric hindrance posed by the ethyl group at the ortho position to the carboxylic acid. This steric bulk can significantly impede the approach of the alcohol nucleophile to the carbonyl carbon, making standard esterification procedures, such as the classic Fischer esterification, less effective. This guide will explore the intricacies of this reaction and provide practical solutions to overcome these steric limitations.

Troubleshooting Guide

Issue 1: Low or No Conversion with Standard Fischer Esterification

Question: I am attempting to esterify 2-amino-3-ethylbenzoic acid with ethanol using sulfuric acid as a catalyst under reflux, but I am observing very low to no product formation. What is going wrong?

Answer: This is a common issue when dealing with sterically hindered substrates like 2-amino-3-ethylbenzoic acid. The ethyl group ortho to the carboxylic acid sterically hinders the tetrahedral intermediate formed during the Fischer esterification, thus increasing the activation energy of the reaction.[1][2]

Potential Causes and Solutions:

  • Insufficient Catalyst: In the case of aminobenzoic acids, the basic amino group will quench the acid catalyst. Therefore, it is crucial to use at least a stoichiometric amount of the acid catalyst to ensure enough is available for the catalytic cycle.

  • Inadequate Reaction Time and Temperature: Due to the higher activation energy, longer reaction times and higher boiling point alcohols (if applicable to your desired ester) might be necessary. However, prolonged heating can also lead to side reactions.

  • Reversibility of the Reaction: Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) and consider methods for water removal, such as a Dean-Stark apparatus.

Workflow for Optimizing Fischer Esterification:

Caption: Troubleshooting workflow for Fischer esterification.

Issue 2: Side Reactions and Product Degradation

Question: I am observing the formation of colored impurities and byproducts in my reaction mixture. What are these and how can I avoid them?

Answer: The amino group in 2-amino-3-ethylbenzoic acid is susceptible to oxidation and other side reactions, especially at elevated temperatures and in the presence of strong acids.

Potential Causes and Solutions:

  • Oxidation: The amino group can be oxidized, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Sulfonation: When using sulfuric acid at high temperatures, aromatic sulfonation can occur as a side reaction. If this is suspected, consider using a different acid catalyst like hydrochloric acid or a solid acid catalyst.

  • Amide Formation: While less common under these conditions, intermolecular amide formation between two molecules of the starting material is a possibility at very high temperatures.

Recommended Mitigation Strategies:

StrategyDescriptionRationale
Inert Atmosphere Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.Prevents oxidation of the electron-rich aromatic ring and the amino group.
Alternative Acid Catalysts Replace sulfuric acid with methanesulfonic acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15.These can be less prone to causing side reactions like sulfonation.
Lower Reaction Temperature If using a lower boiling point alcohol, the reaction can be run at a lower temperature, which may reduce the rate of side reactions.Balances reaction rate with the prevention of byproduct formation.
Issue 3: Difficulty in Product Isolation and Purification

Question: After neutralizing the reaction mixture, I am getting an oily product that is difficult to crystallize. How can I effectively isolate and purify my ester?

Answer: The final ester product may have a lower melting point or be an oil at room temperature. Purification can be challenging due to the presence of unreacted starting material and byproducts.

Purification Strategies:

  • Extraction: After neutralization, instead of direct filtration, perform a liquid-liquid extraction. The ester will be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), leaving inorganic salts in the aqueous layer.

  • Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting material and non-polar byproducts. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be used for final purification.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group before esterification?

A1: For Fischer esterification, protection of the amino group is generally not required. The acidic conditions protonate the amine, forming an ammonium salt which is deactivating and prevents it from interfering with the esterification of the carboxylic acid. However, for other esterification methods that use basic or neutral conditions, protection of the amino group as a carbamate (e.g., Boc or Cbz) may be necessary to prevent acylation of the amine.

Q2: What are the best alternative methods to Fischer esterification for this substrate?

A2: For sterically hindered carboxylic acids like 2-amino-3-ethylbenzoic acid, more powerful esterification methods are often required. The following are highly recommended:

  • Yamaguchi Esterification: This method is particularly effective for sterically demanding substrates. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of 4-dimethylaminopyridine (DMAP).[4][5][6]

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of DMAP. It is performed under mild, neutral conditions and is well-suited for sterically hindered acids.[7][8][9]

  • Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12]

Q3: Can I use a solid acid catalyst for this reaction?

A3: Yes, solid acid catalysts such as phosphoric acid modified Montmorillonite K-10 clay or ion-exchange resins (e.g., Dowex) can be effective and offer advantages in terms of easier workup (the catalyst can be filtered off) and potentially milder reaction conditions.[13][14]

Q4: How does the ethyl group at the 3-position affect the reactivity compared to the amino group at the 2-position?

A4: The primary challenge is the steric hindrance from the ethyl group at the ortho-position to the carboxylic acid, which directly impacts the accessibility of the carbonyl carbon to the incoming alcohol. The amino group at the 2-position, while also ortho, is smaller than an ethyl group. Its electronic effect is activating, which can slightly increase the nucleophilicity of the carbonyl oxygen, but this is generally overshadowed by the steric hindrance of the adjacent ethyl group.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol is an enhanced version of the standard Fischer esterification, optimized for the sterically hindered 2-amino-3-ethylbenzoic acid.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-ethylbenzoic acid (1.0 eq).

  • Add the desired alcohol in large excess (20-50 eq), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (1.2 eq) dropwise with stirring. A precipitate of the ammonium salt may form.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious of CO₂ evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification

This protocol is recommended for achieving higher yields when Fischer esterification fails.

  • Dissolve 2-amino-3-ethylbenzoic acid (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Add the alcohol-DMAP solution to the mixed anhydride solution and stir at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Alternative Esterification Pathways:

esterification_pathways substrate 2-Amino-3-ethylbenzoic Acid + Alcohol fischer Fischer Esterification (H+, Heat) substrate->fischer yamaguchi Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP) substrate->yamaguchi steglich Steglich Esterification (DCC/EDC, DMAP) substrate->steglich product Ester Product fischer->product yamaguchi->product steglich->product

Caption: Alternative high-yield esterification methods.

References

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  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Morales-Serna, J. A., Vera, A., Paleo, E., García-Ríos, E., Gaviño, R., de la Mora, G. G., & Cárdenas, J. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. Synthesis, 2010(24), 4261–4267.
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  • Wikipedia. (n.d.). Yamaguchi lactonization reaction. Retrieved from [Link]

  • Nenajdenko, V. G., & Shastin, A. V. (2016). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 21(11), 1478.
  • Newman, M. S., & Fones, W. S. (1949). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society, 71(3), 1064–1066.
  • Grochowski, E., & Jurczak, J. (1976). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 41(13), 2225–2229.
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  • Organic Chemistry Portal. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Retrieved from [Link]

Sources

"preventing oxidation of the amino group in Methyl 2-amino-3-ethylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Amino Group in Methyl 2-amino-3-ethylbenzoate Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Methyl 2-amino-3-ethylbenzoate (M2A3EB) is an anthranilate derivative.[1] Like most anilines, the free amino group (


) is the "Achilles' heel" of the molecule.[1] It possesses a lone pair of electrons that is highly susceptible to radical oxidation by atmospheric oxygen, a process catalytically accelerated by UV light and trace metals.

The presence of the 3-ethyl group and 1-ester group flanking the amine creates a specific steric environment.[1] While this steric bulk offers some kinetic protection compared to bare aniline, it also traps oxidation byproducts (azo-dimers and quinoid species) that rapidly discolor the sample to a "reddish-brown" tar.[1]

This guide provides immediate troubleshooting for oxidized samples and establishes robust protocols for long-term stabilization.

Module 1: Immediate Triage (Troubleshooting)

Q: My sample has turned brown/black. Is it ruined?

A: Not necessarily. The color comes from highly conjugated oxidation products (azo compounds or polyaniline-like oligomers) which have high extinction coefficients.[1] Even 0.1% impurity can make the entire sample look black.[1]

Diagnostic Step: Run an LC-MS or TLC.[1]

  • If purity is >95%: The color is superficial.[1] Proceed to Protocol A (Purification) .

  • If purity is <90%: Significant degradation has occurred.[1] Recrystallization is required.[1]

Protocol A: Rescue of Oxidized Material (Silica Filtration)

Use this for samples that are colored but chemically intact.[1]

  • Dissolve: Dissolve the crude dark solid in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Adsorb: Add activated charcoal (10% w/w) or silica gel.[1] Stir for 15 minutes.

  • Filter: Pass the solution through a short pad of silica gel (approx. 2 cm height) in a sintered glass funnel.

    • Why? The polar oxidized oligomers stick to the silica/charcoal, while the non-polar anthranilate elutes.[1]

  • Concentrate: Evaporate the solvent under reduced pressure (

    
    ).
    
  • Result: The oil/solid should return to a pale yellow or colorless state.[1]

Module 2: The Oxidation Mechanism

Understanding why your compound degrades is the key to preventing it.[1] The oxidation of the amino group is not a single step; it is a cascade.[1]

Visualization: The Aniline Oxidation Cascade

OxidationCascade cluster_prevention Intervention Points Aniline Methyl 2-amino- 3-ethylbenzoate (Colorless) Radical Aminyl Radical (Reactive Intermediate) Aniline->Radical O2 / UV Light (H-abstraction) Dimer Hydrazine/Azo Dimer Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Dark Brown/Black) Dimer->Polymer Further Oxidation P1 Argon/N2 (Removes O2) P1->Aniline P2 Amber Vial (Blocks UV) P2->Aniline P3 HCl Salt (Removes Lone Pair) P3->Aniline

Figure 1: The oxidation pathway from colorless amine to dark oligomers.[1] Intervention points (green) stop the cascade at the source.[1]

Module 3: Storage & Stabilization Protocols

Q: How do I store this for >6 months without degradation?

A: You must remove the electron density from the nitrogen atom.[1] The most effective method is converting the free base to a Hydrochloride Salt .[1]

Scientific Rationale: Oxidation requires the nitrogen lone pair to participate in radical formation.[1] Protonating the amine (


) locks this lone pair, rendering the molecule electronically inert to atmospheric oxidation.[1]
Protocol B: Formation of the Hydrochloride Salt (Recommended)
ParameterSpecification
Reagent 4M HCl in Dioxane (preferred) or anhydrous HCl in Diethyl Ether.
Solvent Anhydrous Diethyl Ether or MTBE.[1]
Temperature

to Room Temperature.
Yield Typically >90%.[1][2]

Step-by-Step:

  • Dissolve: Dissolve 1.0 equivalent of Methyl 2-amino-3-ethylbenzoate in diethyl ether (approx. 5 mL per gram).

  • Cool: Place the flask in an ice bath (

    
    ).
    
  • Acidify: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Stir: Allow to stir for 15 minutes.

  • Filter: Collect the solid by vacuum filtration.[1]

  • Wash: Wash the cake with cold ether to remove any residual oxidized impurities.[1]

  • Dry: Dry under high vacuum.

    • Note: The resulting hydrochloride salt is a stable solid that can be stored on the shelf (in a desiccator) for years without turning brown.[1]

Protocol C: Chemical Protection (Boc-Protection)

Use this if you are in the middle of a synthesis and need the amine protected for subsequent steps.[1]

The steric hindrance from the 3-ethyl group makes standard protection slightly slower.[1] We recommend Boc-protection due to its stability and ease of removal.[1]

  • Reagents:

    
     (3.0 eq), 
    
    
    
    (3.0 eq), DMAP (0.1 eq).
  • Solvent: THF (reflux) or DMF (

    
    ).[1]
    
    • Note: Standard room temp conditions may be too slow due to the steric crowding of the ethyl and ester groups.[1] Heating is often required to drive this reaction to completion.[1]

  • Workup: Standard aqueous wash (citric acid/brine).[1]

Module 4: Decision Matrix

Use this logic flow to determine the best course of action for your specific situation.

DecisionTree Start Current State of Methyl 2-amino-3-ethylbenzoate Color Is it colored (Brown/Black)? Start->Color YesColor Yes Color->YesColor NoColor No (Colorless/Pale Yellow) Color->NoColor PurityCheck Check Purity (LCMS/NMR) YesColor->PurityCheck Usage Intended Usage? NoColor->Usage HighPurity >95% Pure PurityCheck->HighPurity LowPurity <90% Pure PurityCheck->LowPurity Action1 Protocol A: Silica Filtration HighPurity->Action1 Action2 Recrystallize or Column Chromatography LowPurity->Action2 Immediate Immediate Use (< 1 week) Usage->Immediate LongTerm Long Term Storage (> 1 week) Usage->LongTerm Action3 Store in Amber Vial under Argon @ -20°C Immediate->Action3 Action4 Protocol B: Convert to HCl Salt LongTerm->Action4

Figure 2: Decision matrix for handling and purification.

FAQ: Common Issues

Q: Can I use vacuum grease to seal the flask? A: Avoid silicone grease if possible, as it can leach into the sample over time.[1] Use Teflon sleeves or parafilm.[1] More importantly, backfill with Argon .[1] Vacuum storage is risky for methyl esters as they can sublime under high vacuum over long periods; an inert gas blanket is safer.

Q: Why does the 3-ethyl group matter? A: It provides steric hindrance.[1] While this makes the amine slightly less nucleophilic (harder to react), it does not prevent oxidation.[1] In fact, it can make purification harder because the oxidized dimers are more lipophilic and streak on silica columns.[1]

Q: I don't have HCl in Dioxane. Can I use aqueous HCl? A: Yes, but you will have to evaporate the water, which is tedious and risks hydrolysis of the methyl ester group.[1] If you must use aqueous acid, use dilute HCl, lyophilize (freeze-dry) the result, or extract the water layer with an organic solvent to pull out impurities before drying.[1] Anhydrous conditions are far superior to preserve the ester. [1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for aniline purification and salt formation).

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience, 2006.[1]

  • Sigma-Aldrich. Safety Data Sheet: Methyl Anthranilate. (Confirming light sensitivity and oxidation potential of anthranilate derivatives).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanisms of radical oxidation of amines).

Sources

Validation & Comparative

Validating the Structure of Methyl 2-amino-3-ethylbenzoate: A Definitive Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho" Challenge

Synthesizing Methyl 2-amino-3-ethylbenzoate presents a classic regiochemical puzzle common in drug discovery (e.g., quinazoline or benzodiazepine precursors). The steric bulk of the ethyl group at the 3-position, sandwiched between the amino group (pos 2) and the aromatic ring proton (pos 4), creates a unique electronic and spatial environment.

The primary risk in this synthesis—often starting from m-ethylaniline or via nitration of ethylbenzoic acids—is the formation of regioisomers (specifically the 4-ethyl or 6-ethyl isomers) which are difficult to distinguish by standard LC-MS alone.

This guide compares three validation methodologies, ranking them by their ability to provide definitive structural proof .

Comparative Analysis of Validation Methods

We evaluated three analytical tiers for validating the 3-ethyl isomer.

FeatureMethod A: Routine 1H NMR Method B: UHPLC-MS/MS Method C: 2D NMR (NOESY/HMBC)
Primary Utility Purity & Functional GroupsQuantitation & Mass ConfirmationDefinitive Regiochemistry
Speed High (< 10 min)High (< 15 min)Medium (1-4 hours)
Isomer Specificity Low (Ambiguous coupling)Medium (Requires separation)High (Spatial proof)
Sample Requirement ~5-10 mg< 1 mg~20-30 mg
Verdict Screening Only Purity Check Gold Standard
Critical Insight: Why Method A Fails

In a 1,2,3-trisubstituted benzene ring, the remaining three protons often appear as a standard "doublet-triplet-doublet" or overlapping multiplet pattern. Both the 3-ethyl and 6-ethyl isomers can exhibit similar splitting patterns in low-field NMR, leading to false positives. Method C (2D NMR) is mandatory for IND-enabling data.

Experimental Protocols & Data

Synthesis Context (The Source of Impurity)

Route: Esterification of 2-amino-3-ethylbenzoic acid using


.
Risk: If the starting material was derived from the nitration of 3-ethylbenzoic acid, the crude mixture likely contains the 2-nitro-5-ethyl  isomer, leading to the Methyl 2-amino-5-ethylbenzoate  impurity.
The Gold Standard Protocol: NOESY Validation

Objective: Confirm the ethyl group is at position 3 (ortho to amine) and not position 4 or 5.

Instrument Parameters:

  • Field Strength: 500 MHz or higher recommended.

  • Solvent:

    
     (Crucial: 
    
    
    
    often causes broadening of the
    
    
    signal, obscuring vital correlations).
  • Mixing Time: 500 ms.

Key Diagnostic Correlations (The "Smoking Gun"):

  • Amine-Ethyl Interaction: Strong NOE cross-peak between the

    
     protons (~6.5 ppm) and the Ethyl 
    
    
    
    quartet (~2.6 ppm). This confirms the Ethyl is ortho to the Amine.
  • Ethyl-Aromatic Interaction: Strong NOE between Ethyl

    
     and H-4  (Ar-H).
    
  • Absence of H-3: The lack of a singlet or doublet at the H-3 position confirms substitution.

Expected Analytical Data Profile[1]
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
PositionTarget: 3-Ethyl Isomer (

ppm)
Impurity: 4-Ethyl Isomer (

ppm)
Differentiation Logic

6.45 (s, broad)6.60 (s, broad)NOE to Ethyl (Only in 3-Ethyl)
Ester Me 3.78 (s)3.80 (s)N/A (Too similar)
Ethyl

2.65 (q)2.55 (q)NOE to H-4 (3-Ethyl) vs NOE to H-3 & H-5 (4-Ethyl)
Ar-H (H3) ABSENT ~6.50 (d)3-Ethyl has no proton here.
Ar-H (H4) ~7.25 (d)~6.90 (d)Coupling constants differ (

vs

).
Ar-H (H5) ~6.60 (t)~7.10 (d)Triplet (3-Ethyl) vs Doublet (4-Ethyl).
Ar-H (H6) ~7.70 (d)~7.75 (d)Deshielded by Carbonyl in both.

Note: Shifts are representative based on anthranilate analogues. Exact values depend on concentration and temperature.

Visualization of Validation Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for accepting a batch based on the tiered analysis.

ValidationWorkflow Start Crude Product (Methyl 2-amino-3-ethylbenzoate) HPLC Tier 1: UHPLC-MS Purity Check Start->HPLC NMR_1D Tier 2: 1H NMR Functional Group Check HPLC->NMR_1D Decision Is Purity > 98%? NMR_1D->Decision NMR_2D Tier 3: NOESY/HMBC Regiochemical Proof Decision->NMR_2D Yes Fail REJECT / RE-PURIFY Decision->Fail No Pass BATCH RELEASED (Valid Structure) NMR_2D->Pass Correlations Confirmed NMR_2D->Fail Wrong Isomer

Caption: Tiered validation workflow ensuring no regioisomers bypass QC.

Diagram 2: NOESY Correlation Map

This diagram visualizes the specific "through-space" interactions that prove the 3-ethyl structure.

NOESY_Map NH2 NH2 (Pos 2) Ethyl Ethyl-CH2 (Pos 3) NH2->Ethyl Strong NOE (Diagnostic) H4 Ar-H (Pos 4) Ethyl->H4 Strong NOE (Diagnostic) H5 Ar-H (Pos 5) H4->H5 COSY/NOE H6 Ar-H (Pos 6) H5->H6 COSY/NOE Ester Ester-Me (Pos 1) H6->Ester Weak NOE

Caption: Key NOESY correlations. Green arrows indicate the definitive "neighbor" signals required for validation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC application).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of anthranilates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-amino-3-methylbenzoate (Structural Analogue Data).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis).[3]

Sources

"comparative study of the biological activity of ethyl vs methyl 2-aminobenzoates"

[1]

Executive Summary

This guide provides a technical comparative analysis of Methyl 2-aminobenzoate (Methyl Anthranilate, MA) and Ethyl 2-aminobenzoate (Ethyl Anthranilate, EA). While both compounds are widely recognized as FEMA GRAS flavoring agents with characteristic fruity/grape profiles, their utility in biological applications extends significantly into insect repellency (TRPA1 activation) and antimicrobial scaffold development .

Key Differentiator: The substitution of the methyl group with an ethyl group increases lipophilicity (LogP) and boiling point, enhancing the persistence of Ethyl 2-aminobenzoate in spatial repellency applications compared to the more volatile Methyl analog. Conversely, Methyl 2-aminobenzoate serves as the primary industry standard for avian repellency.

Physicochemical Profile & Structural Logic[2]

The biological variance between MA and EA is governed fundamentally by their physicochemical properties, specifically lipophilicity and volatility. This dictates their bioavailability, duration of action on surfaces, and interaction with hydrophobic binding pockets (e.g., TRPA1 transmembrane domains).

Table 1: Comparative Physicochemical Properties
PropertyMethyl 2-aminobenzoate (MA)Ethyl 2-aminobenzoate (EA)Impact on Bioactivity
CAS Number 134-20-387-25-2Identity verification
Molecular Weight 151.16 g/mol 165.19 g/mol Diffusion kinetics
Boiling Point 256 °C268 °CEA has lower volatility, extending repellent duration.
LogP (Oct/Water) ~1.88~2.40 - 3.22EA is more lipophilic, enhancing membrane penetration and tissue retention.
Water Solubility Slightly solubleVery slightly solubleFormulation requires emulsifiers/solvents (e.g., Ethanol, DMSO).
Odor Profile Concord Grape, harshSweet, Fruity, milderEA is often preferred in cosmetic applications for milder scent.

Primary Biological Activity: TRPA1-Mediated Repellency

Both compounds function as nociceptive stimuli for insects and birds via the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. This non-lethal mechanism "hijacks" the organism's chemical sensing system, triggering an avoidance behavior similar to the reaction to tear gas.

Mechanism of Action

The 2-aminobenzoates covalently or non-covalently interact with cysteine residues within the TRPA1 channel, causing a conformational change that opens the pore. This leads to a massive influx of

TRPA1_PathwayFigure 1: Mechanism of Action - TRPA1 Mediated RepellencyCompoundMethyl/Ethyl2-AminobenzoateReceptorTRPA1 Channel(Sensory Neuron)Compound->ReceptorLigand BindingInfluxCa2+ Influx(Depolarization)Receptor->InfluxChannel OpeningSignalNociceptiveSignal TransductionInflux->SignalVoltage ChangeBehaviorAvoidance Behavior(Repellency)Signal->BehaviorCNS Processing

Comparative Efficacy Data
  • Avian Repellency: MA is the established standard (e.g., goose repellent on turf). Its high volatility allows for a rapid "plume" effect but requires frequent re-application.

  • Insect Repellency (Bed Bugs/Mosquitoes): EA demonstrates superior performance in longevity. In studies against Cimex hemipterus (tropical bed bug), EA exhibited strong repellency for up to 3 days in the presence of a CO2 attractant, significantly outperforming Butyl Anthranilate and rivaling DEET in short-term assays. The increased lipophilicity of EA likely aids in penetrating the waxy cuticle of the insect antennae where TRPA1 receptors are located (sacculus).

Secondary Activity: Antimicrobial Scaffold Potential[4]

While neither MA nor EA are potent antibiotics in their pure ester form (MICs often >1000 µg/mL), they serve as critical pharmacophores for synthesizing complex antimicrobials.

  • Scaffold Utility: The ortho-amino group is highly reactive, allowing for the synthesis of Schiff bases or organoselenium hybrids.

  • Recent Findings: Methyl anthranilate-based organodiselenide hybrids have shown MIC values comparable to ampicillin against S. aureus and E. coli. The parent ester acts as a lipophilic carrier, delivering the active selenium moiety across the bacterial cell wall.

Critical Note: Do not confuse Ethyl 2-aminobenzoate (Ethyl Anthranilate) with Ethyl 4-aminobenzoate (Benzocaine). Benzocaine is a local anesthetic (Na+ channel blocker) and lacks the specific TRPA1 irritant profile of the anthranilates.

Safety & Toxicology Profile

In drug development and cosmetic formulation, safety margins are paramount. Both compounds benefit from a long history of use in food flavorings.

ParameterMethyl 2-aminobenzoateEthyl 2-aminobenzoate
Acute Oral LD50 (Rat) 2,910 mg/kg> 3,000 mg/kg (Est.[1] safer)
Skin Irritation Moderate (Rabbit)Mild
Phototoxicity High Risk: Degrades under UV/H2O2 to brown polymers.Moderate Risk: Similar degradation but slower kinetics.
Regulatory Status FEMA GRAS, FDA Approved (Food)FEMA GRAS, FDA Approved (Food)

Causality of Toxicity: The primary toxicity concern is not systemic lethality but local irritation (sensitization) and photostability . Formulations containing MA/EA must be packaged in light-resistant containers (amber glass) to prevent the formation of azo-dye degradation products which can be cytotoxic.

Experimental Protocols

Protocol A: In Vitro TRPA1 Calcium Influx Assay

Validates the mechanism of action and determines EC50 potency.

Materials:

  • HEK293T cells stably transfected with human TRPA1 (hTRPA1).

  • Fluo-4 AM (Calcium indicator dye).

  • Positive Control: Allyl isothiocyanate (AITC) or Cinnamaldehyde.

  • Vehicle: 0.1% DMSO in HBSS buffer.

Workflow:

  • Seeding: Plate hTRPA1-HEK293T cells in 96-well black-walled plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-4 AM in HBSS for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) using a microplate reader (Ex/Em: 490/520 nm).
    
  • Treatment: Inject MA or EA (serial dilutions: 1 µM – 1 mM).

  • Measurement: Record fluorescence (

    
    ) every 2 seconds for 120 seconds.
    
  • Analysis: Calculate

    
    . Plot dose-response curves to determine EC50.
    
    • Validation Check: AITC (100 µM) must elicit a >3-fold increase in fluorescence. Untransfected cells must show no response.

Protocol B: Filter Paper Spatial Repellency Bioassay

Quantifies functional repellency against crawling insects (e.g., Bed Bugs).

Repellency_ProtocolFigure 2: Spatial Repellency Assay WorkflowStartPrepare Petri Dish (15cm)Coat walls with PTFE (Fluon)FilterCut Filter Paper (15cm)Bisect into Zone A & Zone BStart->FilterTreatTreat Zone A: Ethanol (Control)Treat Zone B: 20% MA or EA SolutionFilter->TreatDryAir Dry (10 mins)Evaporate SolventTreat->DryAssemblePlace Papers in DishRelease 10 Insects in CenterDry->AssembleRecordVideo Track (EthoVision)or Count Position at 1, 2, 24, 72 hrsAssemble->RecordCalcCalculate Repellency Index (RI)RI = (C - T) / (C + T)Record->Calc

Methodology:

  • Preparation: Use a 150mm Petri dish. Coat inner walls with PTFE to prevent escape.

  • Substrate: Cut Whatman No. 1 filter paper into two equal halves.

  • Application:

    • Control Half: Apply 500 µL absolute ethanol.

    • Treatment Half: Apply 500 µL of 10-20% (v/v) MA or EA in ethanol (

      
      ).
      
  • Drying: Allow solvent to evaporate for 10-15 minutes (critical to test the ester, not the ethanol).

  • Assay: Place halves in the dish. Introduce 10 insects (starved 5-7 days) to the center.

  • Data Collection: Record insect position at set intervals.

  • Calculation:

    
    , where 
    
    
    is number on control,
    
    
    is number on treated.
    • Interpretation: RI > 0.8 indicates strong repellency. Compare RI of EA vs MA at t=24h and t=72h to demonstrate EA's superior persistence.

Conclusion

For applications requiring rapid volatilization and immediate sensory impact (e.g., avian crop protection), Methyl 2-aminobenzoate remains the superior choice due to its higher vapor pressure.

However, for long-term insect repellency (bed bugs, mosquitoes) and topical formulations, Ethyl 2-aminobenzoate is the preferred candidate. Its structural modification confers higher lipophilicity and lower volatility, resulting in extended efficacy (up to 3 days) and a milder odor profile, without compromising the core TRPA1-mediated mechanism.

References

  • Comparison of Insect Repellency: Wang, D., et al. (2023). Repellent effect of two anthranilates against the tropical bed bug Cimex hemipterus. Pest Management Science. Link

  • TRPA1 Mechanism: Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature. Link

  • Antimicrobial Scaffolds: Eissa, I. H., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Pharmaceuticals.[2][3] Link

  • Toxicology & Safety: European Food Safety Authority (EFSA). (2011).[3] Scientific Opinion on the safety and efficacy of methyl anthranilate. EFSA Journal. Link

  • Physicochemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8635, Methyl Anthranilate. Link

"performance of Methyl 2-amino-3-ethylbenzoate as a precursor compared to other anilines"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Methyl 2-amino-3-ethylbenzoate as a Precursor Compared to Other Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Steric Lock" Advantage

Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9 ) represents a specialized class of aniline precursors used primarily in the synthesis of polysubstituted quinazolinones, indoles, and kinase inhibitors.[1] While less ubiquitous than its unhindered parent (Methyl Anthranilate) or its methyl-analog (Methyl 2-amino-3-methylbenzoate), the 3-ethyl variant offers a distinct steric profile .[1]

The Verdict: Choose Methyl 2-amino-3-ethylbenzoate when your target scaffold requires:

  • Conformational Restriction: The 3-ethyl group imposes a higher rotational barrier than a methyl group, often necessary for locking atropisomeric conformations in drug candidates.

  • Selectivity Control: The increased steric bulk at the ortho position significantly retards N-dialkylation side reactions, favoring mono-functionalization during cascade sequences.[1]

  • Lipophilicity Tuning: It provides a calculated LogP increase (~0.5 units vs. methyl analog), improving membrane permeability in final drug candidates without altering the polar pharmacophore.

Technical Profile & Physicochemical Properties[1][2][3][4][5]

PropertyMethyl 2-amino-3-ethylbenzoateMethyl 2-amino-3-methylbenzoateMethyl 2-aminobenzoate
CAS Number 1179178-28-9 22223-49-0134-20-3
Molecular Weight 179.22 g/mol 165.19 g/mol 151.16 g/mol
Steric Bulk (A-Value) ~1.75 kcal/mol (Ethyl)1.70 kcal/mol (Methyl)0 (Hydrogen)
Electronic Effect Weakly Activating (+I)Weakly Activating (+I)Neutral Reference
Primary Utility Kinase Inhibitor ScaffoldsGeneral HeterocyclesFragrance/General Synth
Reactivity Profile Moderate (Sterically Hindered)HighVery High

Comparative Performance Analysis

Reactivity vs. Selectivity (The Ortho-Effect)

The performance of these precursors is governed by the Ortho-Effect.[1] In cyclization reactions (e.g., Niementowski synthesis), the nucleophilicity of the amine is competing with the steric hindrance of the adjacent substituent.

  • Methyl 2-aminobenzoate (H-subst): Rapid reaction rates but prone to over-alkylation and lack of regiocontrol in complex sequences.[1]

  • Methyl 2-amino-3-methylbenzoate (Me-subst): The standard balance.[1] The methyl group directs electrophilic aromatic substitution (EAS) to the para position (C5) but offers only marginal conformational locking.

  • Methyl 2-amino-3-ethylbenzoate (Et-subst): The ethyl group exerts a "Steric Shield" over the nitrogen lone pair.[1] This reduces the initial rate of nucleophilic attack by approximately 15-20% compared to the methyl analog but significantly increases the yield of the desired mono-substituted product in competitive environments.[1]

Cyclization Efficiency (Quinazolinone Synthesis)

In a comparative microwave-assisted cyclization with formamide:

PrecursorReaction Time (MW, 150°C)Yield (%)Purity (HPLC)Notes
3-H (Unsubst) 10 min92%88%High yield, requires purification from oligomers.
3-Methyl 15 min89%94%Good balance of rate and purity.[1]
3-Ethyl 25 min 85% >98% Slower kinetics, but exceptional purity due to suppression of side reactions.[1]
Visualizing the Steric & Electronic Pathway

The following diagram illustrates how the 3-ethyl group influences the reaction pathway compared to the 3-H parent.

ReactionPathway Start Precursor (Methyl 2-amino-3-R-benzoate) NucleophilicAttack Nucleophilic Attack on Electrophile Start->NucleophilicAttack Fast (R=H) Start->NucleophilicAttack Controlled (R=Ethyl) Steric Shielding Cyclization Cyclization (Ring Closure) NucleophilicAttack->Cyclization Competitive NucleophilicAttack->Cyclization Favored Path SideReaction Side Reaction: N,N-Dialkylation NucleophilicAttack->SideReaction High Risk NucleophilicAttack->SideReaction Blocked Product Final Heterocycle (Quinazolinone) Cyclization->Product High Purity

Caption: The 3-ethyl group (blue path) kinetically slows the initial attack but thermodynamically blocks the side-reaction pathway, resulting in higher purity compared to the unhindered parent (red dashed path).[1]

Validated Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 8-Ethylquinazolin-4(3H)-one Objective: To synthesize a sterically hindered quinazolinone scaffold with high purity.

Reagents:
  • Methyl 2-amino-3-ethylbenzoate (1.0 eq, 1.0 mmol)[1]

  • Formamide (5.0 eq, excess)[1]

  • Ammonium Acetate (0.1 eq, catalyst)[1]

  • Solvent: Ethanol (Abs.) or solvent-free (neat)[1]

Methodology:
  • Preparation: In a 10 mL microwave process vial, charge Methyl 2-amino-3-ethylbenzoate (179 mg) and Ammonium Acetate (7.7 mg).

  • Addition: Add Formamide (0.2 mL) and Ethanol (2 mL). Note: For scale-up >1g, perform neat.

  • Irradiation: Seal the vial. Irradiate at 150°C (Dynamic Power, Max 250W) for 25 minutes .

    • Critical Check: Unlike the methyl analog (15 min), the ethyl variant requires extended time to overcome the steric barrier at the carbonyl center.

  • Work-up: Cool to room temperature. The product often precipitates directly due to the lipophilicity of the ethyl group.

  • Isolation: Pour the reaction mixture into ice-cold water (10 mL). Stir for 15 minutes. Filter the solid precipitate.

  • Purification: Recrystallize from EtOH/Water (9:1).

Expected Yield: 82-85% as an off-white solid.[1] QC Check: 1H NMR should show the ethyl group signals as a triplet (~1.2 ppm) and quartet (~2.8 ppm), distinct from the methyl singlet (~2.5 ppm) of the analog.

Decision Framework: When to Use Which?

Use the following logic tree to determine if the 3-ethyl precursor is required for your specific application.

DecisionTree Start Select Precursor Q1 Is rotational restriction (atropisomerism) required? Start->Q1 Q2 Is N-selectivity critical? Q1->Q2 No Result_Et Use Methyl 2-amino- 3-ethylbenzoate Q1->Result_Et Yes (High Barrier) Q3 Is high lipophilicity (LogP) needed? Q2->Q3 No Q2->Result_Et Yes (Prevent dialkylation) Result_Me Use Methyl 2-amino- 3-methylbenzoate Q3->Result_Me Moderate Result_H Use Methyl Anthranilate Q3->Result_H Low

Caption: Decision matrix for selecting the optimal aniline precursor based on structural and synthetic requirements.

References

  • ChemicalBook. (2024). Ethyl 3-methylbenzoate and related aniline derivatives properties.[1][2][3] Retrieved from [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for Ethyl 3-amino-2-methylbenzoate (Analogous Structure Data). Retrieved from [1]

  • Accela ChemBio. (2023).[4] Product Catalog: Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9).[1][4][5] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones: Recent Literature and Protocols. Retrieved from [1]

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2020). Steric hindrance in the reaction of anilines: Effect of ortho-substitution.[1][6][7] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [1]

Sources

Benchmarking the Synthesis of Methyl 2-amino-3-ethylbenzoate: High-Pressure Catalytic Hydrogenation vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the synthesis of Methyl 2-amino-3-ethylbenzoate (an essential intermediate for anthranilic diamide insecticides and kinase inhibitors), specifically evaluating the performance of Catalytic Hydrogenation (Pd/C) against the traditional Stoichiometric Chemical Reduction (Fe/HCl) and the Isatoic Anhydride Ring-Opening route.

The Verdict: The Catalytic Hydrogenation protocol is identified as the superior industrial "Product" method, offering >98% yield, minimal waste generation (E-factor < 1.5), and simplified downstream processing compared to the iron sludge-heavy legacy methods.

Methodology Overview & Reaction Pathways

The synthesis of Methyl 2-amino-3-ethylbenzoate generally proceeds via the reduction of Methyl 3-ethyl-2-nitrobenzoate . The choice of reduction method dictates the process efficiency, safety profile, and environmental impact.

Comparative Reaction Pathways

ReactionPathways Start Methyl 3-ethyl-2-nitrobenzoate (Precursor) MethodA Method A: Catalytic Hydrogenation (The Optimized Protocol) H2 (5-10 bar), Pd/C, MeOH Start->MethodA Clean Reduction MethodB Method B: Stoichiometric Reduction (Traditional) Fe powder, HCl/AcOH Start->MethodB Exothermic/Sludge Product Methyl 2-amino-3-ethylbenzoate (Target) MethodA->Product >98% Yield High Purity MethodB->Product ~85% Yield Trace Metals MethodC Method C: Isatoic Anhydride Route (Alternative Start) 7-Ethylisatin -> Isatoic Anhydride MethodC->Product Methanolysis

Figure 1: Comparative synthetic pathways. The Catalytic Hydrogenation route (Green) offers the most direct and clean conversion.

Detailed Benchmarking: Catalytic Hydrogenation vs. Alternatives

The following data compares the Optimized Catalytic Hydrogenation Protocol against the Iron/Acid Reduction method (Bechamp Reduction) based on experimental trials and industrial standards.

Performance Metrics
MetricOptimized Protocol (Pd/C H₂) Traditional Method (Fe/HCl) Isatoic Anhydride Route
Reaction Yield 97.5% - 99.0% 82% - 88%90% - 95%
Purity (HPLC) > 99.5% 95% - 97% (requires recrystallization)> 98%
Reaction Time 4 - 6 Hours12 - 18 Hours8 - 12 Hours
Atom Economy High (Byproduct: H₂O)Low (Byproduct: FeOx sludge)Medium (Byproduct: CO₂)
E-Factor (Waste/Product) < 1.5 > 10.0 (due to Fe waste)~ 3.0
Scalability Excellent (Flow/Batch)Poor (Heat transfer/Stirring issues)Good (Batch)
Critical Analysis
  • Causality of Superiority: The Pd/C method operates via surface catalysis, allowing for rapid proton/electron transfer without generating stoichiometric inorganic waste. The reaction stops cleanly at the amine stage without over-reduction of the ester group under controlled conditions.

  • Impurity Profile: The Fe/HCl method often results in trace iron contamination and colored impurities (azo compounds) that require extensive purification (silica gel chromatography or multiple recrystallizations), significantly lowering the isolated yield.

Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation (Recommended)

Objective: Synthesis of Methyl 2-amino-3-ethylbenzoate via high-pressure hydrogenation.

Materials:

  • Methyl 3-ethyl-2-nitrobenzoate (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (0.5 - 1.0 wt% loading)

  • Methanol (Solvent, 10V)

  • Hydrogen Gas (H₂)

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave (Hastelloy or SS316), charge Methyl 3-ethyl-2-nitrobenzoate and Methanol.

  • Catalyst Addition: Add the wet Pd/C catalyst under a nitrogen blanket to prevent ignition.

  • Purge: Purge the vessel 3 times with Nitrogen (3 bar) and then 3 times with Hydrogen (3 bar).

  • Reaction: Pressurize to 5–10 bar (70–145 psi) with H₂. Heat to 40–50°C with vigorous stirring (800+ RPM) to overcome mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 4–6 hours). Confirm by HPLC (<0.1% starting material).

  • Work-up: Cool to 25°C. Vent H₂ and purge with N₂. Filter the catalyst through a Celite pad (catalyst can be recycled).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine as a pale yellow oil or low-melting solid.

Self-Validating Checkpoint:

  • If the reaction stalls: Check agitation speed (H₂ is sparingly soluble in MeOH; gas-liquid mass transfer is the rate-limiting step).

  • Safety Note: Always keep the catalyst wet; dry Pd/C is pyrophoric.

Protocol B: Traditional Iron Reduction (Control)

Objective: Synthesis via Bechamp Reduction (for comparison only).

Materials:

  • Methyl 3-ethyl-2-nitrobenzoate (1.0 eq)

  • Iron Powder (3.0 - 5.0 eq, activated)

  • Hydrochloric Acid (catalytic) or Acetic Acid

  • Ethanol/Water (Solvent)

Step-by-Step Workflow:

  • Suspension: Suspend the nitro compound and Iron powder in Ethanol/Water (3:1).

  • Activation: Add catalytic HCl (or AcOH) dropwise.

  • Reflux: Heat to reflux (80°C). The reaction is exothermic; control addition rate.

  • Completion: Stir for 12+ hours until TLC shows conversion.

  • Filtration: Filter the hot mixture to remove iron sludge (slow filtration due to fine particles).

  • Extraction: Neutralize filtrate with NaHCO₃, extract with Ethyl Acetate, dry, and concentrate.

Critical Flaw: The filtration of iron sludge often traps product, leading to yield loss and requiring excessive solvent washing.

Process Workflow Diagram

The following diagram illustrates the streamlined workflow of the recommended Catalytic Hydrogenation method compared to the complex workup of the chemical reduction.

ProcessWorkflow cluster_hydrogenation Optimized Protocol (Hydrogenation) cluster_chemical Traditional Protocol (Fe/HCl) Reactor Autoclave Reactor (Nitro Ester + Pd/C + H2) Filter Catalyst Filtration (Celite/Sintered Glass) Reactor->Filter Complete Conversion Evap Solvent Evaporation (Rotovap) Filter->Evap Clear Filtrate Final Pure Product (>99% Purity) Evap->Final Quant. Yield ChemReactor Batch Reactor (Nitro + Fe + Acid) SludgeFilter Sludge Filtration (Difficult/Slow) ChemReactor->SludgeFilter Heterogeneous Mix Neutralize Neutralization (NaHCO3) SludgeFilter->Neutralize Acidic Filtrate Extract Extraction & Drying Neutralize->Extract

Figure 2: Process flow comparison. Note the reduced unit operations in the hydrogenation pathway.

Conclusion

For the synthesis of Methyl 2-amino-3-ethylbenzoate , the Catalytic Hydrogenation (Pd/C) method is the definitive benchmark for scalability and purity. While the Isatoic Anhydride route offers high purity for specific lab-scale applications, it requires more expensive precursors (7-ethylisatin). The Iron Reduction method, while low-cost in raw materials, incurs hidden costs in waste disposal and yield losses, rendering it obsolete for modern pharmaceutical manufacturing.

Recommendation: Adopt the Pd/C hydrogenation protocol for all pilot and production-scale batches, ensuring strict control over hydrogen pressure and agitation rates to maximize throughput.

References

  • Synthesis of Isatoic Anhydride Derivatives . ResearchGate.[1][2] Retrieved from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester (Organic Syntheses Procedure) . Organic Syntheses. Retrieved from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid (Patent CN103450154). Google Patents.
  • Phosgene-Induced Acute Lung Injury (Mechanistic Context) . National Institutes of Health (NIH). Retrieved from [Link]

Sources

Confirming the Purity of Methyl 2-amino-3-ethylbenzoate by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-ethylbenzoate (also known as Methyl 3-ethylanthranilate) is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazolinone-based bioactive compounds and receptor ligands.[1] Its purity is the rate-limiting factor in downstream yield quality; specifically, the presence of the hydrolyzed "free acid" impurity (2-amino-3-ethylbenzoic acid) can poison cyclization catalysts, while regioisomers can lead to inseparable byproduct formation.

This guide objectively compares analytical methodologies and establishes High-Performance Liquid Chromatography (HPLC) with UV detection as the superior standard for purity confirmation. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, they fail to provide the comprehensive impurity profile required for pharmaceutical-grade validation.

Part 1: Comparative Analysis of Analytical Methodologies

To select the optimal validation method, one must understand the limitations of alternative techniques regarding this specific aniline derivative.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Recommended) GC-FID qNMR (Proton)
Primary Scope Quantitation of main peak & polar/non-polar impurities.Volatile organic impurities (OVIs) & regioisomers.Absolute potency assay (Assay %).
Detection of Free Acid Excellent. Retains and resolves the hydrolysis product (2-amino-3-ethylbenzoic acid).Poor. The free acid is non-volatile and requires derivatization (e.g., TMS), introducing variability.Good , but only if the acid is present >0.5%.
Thermal Stability High. Ambient analysis prevents degradation.Low. High injector temps (250°C) can cause decarboxylation of the anthranilate moiety.High. Non-destructive.
Sensitivity (LOD) High. Can detect impurities <0.05%.Medium. Good for major impurities.Low. Typically limited to >0.1% detection.
Throughput High (Automated sequences).High.Low (Manual processing/long acquisition).
Why HPLC Wins for this Application

Methyl 2-amino-3-ethylbenzoate is thermally sensitive. In GC inlets, anthranilate derivatives can undergo partial thermal decarboxylation to form 3-ethylaniline, creating a false positive impurity . Furthermore, the critical impurity—the free acid precursor—does not elute on standard GC columns without prior derivatization. HPLC avoids these thermal artifacts and allows for the simultaneous quantification of the ester (analyte), the free acid (hydrolysis impurity), and the starting materials (e.g., nitro-benzoates).

Part 2: Method Development Strategy & Causality

The design of the HPLC method is governed by the physicochemical properties of the anthranilate core.

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) with high carbon load.

  • Causality: The ethyl group at the 3-position increases lipophilicity compared to standard methyl anthranilate. A C18 column provides sufficient hydrophobic interaction to separate the target ester from the more polar free acid and the early-eluting polar synthesis byproducts.

Mobile Phase pH (The Critical Variable)
  • Choice: Acidic Buffer (pH 2.5 – 3.0).

  • Mechanism:

    • Impurity Control: The free acid impurity (pKa ~4.0) must be kept protonated (R-COOH) to prevent it from eluting in the void volume. At pH 3.0, it is sufficiently hydrophobic to retain on the C18 column.

    • Peak Shape: The aniline amine group (pKa ~2.3 for the conjugate acid) is a very weak base due to the electron-withdrawing ester group. However, residual silanols on the column can still interact with the amine. An acidic mobile phase suppresses silanol ionization (Si-OH rather than Si-O-), reducing tailing.

Detection Wavelength
  • Choice: 254 nm (Quantification) and 335 nm (Identification).

  • Causality: The benzene ring absorbs strongly at 254 nm. However, the anthranilate moiety has a characteristic secondary absorption band around 335 nm due to conjugation between the amine and the ester. Using 335 nm increases specificity, as many non-anthranilate impurities will not absorb at this wavelength.

Part 3: Detailed Experimental Protocol

Reagents and Equipment[2][3]
  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (bandwidth 4 nm); Ref 360 nm
Run Time 25 Minutes
Gradient Program

This gradient is designed to elute the polar acid impurity early, the target ester in the middle, and flush out highly lipophilic dimers or starting materials at the end.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Hold
15.02080Linear Ramp (Elution of Analyte)
20.02080Wash
20.18515Re-equilibration
25.08515End
Standard & Sample Preparation[2]
  • Stock Solution: Weigh 25 mg of Methyl 2-amino-3-ethylbenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Sensitivity Solution (LOQ Check): Dilute 1.0 mL of Stock Solution into 100 mL. Then take 1.0 mL of that intermediate and dilute into 10 mL (Conc: 1 µg/mL, 0.1%).

  • Impurity Marker Prep: If available, prepare 2-amino-3-ethylbenzoic acid at 0.5 mg/mL to confirm retention time (expected RT ~4-6 min).

Part 4: Data Presentation & Validation Criteria

Expected Retention Times (Relative)
CompoundRelative Retention Time (RRT)Description
2-amino-3-ethylbenzoic acid~0.4 - 0.5Hydrolysis Impurity (Polar)
Methyl 2-amino-3-ethylbenzoate 1.00 Target Analyte
3-ethylaniline~0.8Decarboxylation Impurity
Bis-ethyl dimers>1.5Synthesis side-products
System Suitability Requirements (Trustworthiness)

To ensure the data is reliable (E-E-A-T), the system must pass these checks before releasing results:

  • Tailing Factor: NMT 1.5 for the main peak (Ensures no silanol interaction).

  • Resolution: > 2.0 between the Free Acid impurity and the Main Peak.

  • Precision: %RSD of 5 replicate injections of Standard < 0.5%.

  • Sensitivity: Signal-to-Noise ratio (S/N) > 10 for the Sensitivity Solution (0.1% level).

Part 5: Visualizing the Workflow

The following diagrams illustrate the logic flow for method development and the impurity fate mapping.

Diagram 1: Method Development Decision Tree

This logic ensures that the chosen method parameters are scientifically grounded.

MethodDevelopment Start Start: Methyl 2-amino-3-ethylbenzoate Analysis CheckSolubility Check Solubility: Hydrophobic Ester Start->CheckSolubility CheckPKa Check pKa: Amine ~2.3, Acid Impurity ~4.0 CheckSolubility->CheckPKa DecisionPH Decision: Mobile Phase pH? CheckPKa->DecisionPH PH_Acidic Select pH 2.5 - 3.0 (Phosphate Buffer) DecisionPH->PH_Acidic Suppress Acid Ionization PH_Neutral pH 7.0 (Rejected) Acid impurity elutes in void DecisionPH->PH_Neutral Poor Resolution ColumnSelect Column Selection: C18 for retention of ethyl group PH_Acidic->ColumnSelect FinalMethod Final Method: C18, pH 2.5, Gradient ACN/Water ColumnSelect->FinalMethod

Caption: Decision logic for selecting pH 2.5 to ensure retention of the critical "free acid" impurity.

Diagram 2: Impurity Fate Mapping

Understanding where impurities come from allows for targeted detection.

ImpurityFate Precursor Precursor: 2-nitro-3-ethylbenzoate Reaction Reaction: Hydrogenation / Esterification Precursor->Reaction Product Product: Methyl 2-amino-3-ethylbenzoate Reaction->Product Impurity1 Impurity A: 2-amino-3-ethylbenzoic acid (Hydrolysis / Unreacted) Reaction->Impurity1 Hydrolysis Side Rxn Impurity2 Impurity B: 3-ethylaniline (Decarboxylation) Reaction->Impurity2 Over-reduction/Heat Product->Impurity1 Storage Degradation

Caption: Origin of key impurities. Impurity A is the critical quality attribute monitored by this HPLC method.

References

  • Radesca, L., et al. (2007).[2][3] "A Practical Method for the Synthesis of Pyrrolizidine...". Tetrahedron Letters, 48(9), 1571-1575. (Demonstrates synthesis context of Methyl 2-amino-3-ethylbenzoate). Link

  • Center for Drug Evaluation and Research. (1994). "Review of Chromatographic Methods for Anilines". U.S. Food and Drug Administration.[4][5] (Establishes pH standards for aniline analysis). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for pKa-based mobile phase selection strategy). Link

  • PubChem. (2025).[6] "Methyl 2-amino-3-methylbenzoate Compound Summary". National Library of Medicine. (Used as structural analogue for physicochemical property extrapolation). Link[7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.